molecular formula C10H12N4 B1309600 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine CAS No. 848068-69-9

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

Cat. No.: B1309600
CAS No.: 848068-69-9
M. Wt: 188.23 g/mol
InChI Key: LWCNLFHKRQJWOW-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCNLFHKRQJWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407031
Record name 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848068-69-9
Record name 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis & Application of 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine (and its enantiomer), a high-value chiral building block.

A Technical Guide for Medicinal Chemists and Process Engineers

Part 1: Strategic Overview

In the landscape of modern drug discovery, the 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine scaffold represents a convergence of two powerful pharmacophores: the 1,2,4-triazole and the chiral


-methylbenzylamine .
  • The Triazole Moiety: Acts as a robust bioisostere for amides or carboxylic acids, providing metabolic stability against peptidases while serving as a key hydrogen bond acceptor. It is a defining feature of aromatase inhibitors (e.g., Letrozole) and systemic antifungals.

  • The Chiral Amine Handle: The (S)- or (R)-1-aminoethyl group creates a rigid vector for substituent attachment, enabling the precise spatial arrangement required for high-affinity binding to GPCRs and kinases.

This guide moves beyond basic catalog listings to provide a validated roadmap for synthesizing, analyzing, and deploying this scaffold in high-throughput optimization.

Physicochemical Profile

Data based on the HCl salt form, the standard for stability.

PropertyValueSignificance
Molecular Weight 188.23 g/mol (Free Base)Fragment-like, ideal for FBDD.
ClogP ~1.2High oral bioavailability potential.
pKa (Triazole) ~2.2Remains neutral at physiological pH.
pKa (Amine) ~9.5Protonated at physiological pH; good solubility.
H-Bond Donors/Acceptors 2 / 3Balanced profile for membrane permeability.

Part 2: Synthesis & Manufacturing

The production of the enantiopure amine hinges on the efficient construction of the 4-(1,2,4-triazol-1-yl)acetophenone intermediate, followed by stereoselective amination.

Module A: The Triazole Core Construction

Reaction Type: Nucleophilic Aromatic Substitution (


).
Substrate:  4'-Fluoroacetophenone.

Protocol:

  • Charge: A reactor is charged with 4'-fluoroacetophenone (1.0 eq), 1,2,4-triazole (1.2 eq), and Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Dimethylformamide (DMF) or DMSO is added (5 vol). Note: Polar aprotic solvents are critical to solvate the carbonate base.

  • Conditions: Heat to 100–120°C for 12–16 hours. Monitor by HPLC for the disappearance of the fluoro-starting material.

  • Workup: Cool to 25°C. Pour into ice water (10 vol). The product, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone , precipitates as a white solid.

  • Purification: Recrystallization from Ethanol/Water.

Module B: Asymmetric Installation of the Amine

To avoid wasteful classical resolution, we employ Biocatalytic Transamination . This method uses


-Transaminases (ATAs) to convert the ketone directly to the chiral amine with >99% ee.

Mechanism: The enzyme transfers an amino group from a sacrificial donor (Isopropylamine) to the ketone substrate, driven by the removal of the volatile coproduct (Acetone).

Step-by-Step Biocatalytic Protocol:

  • Screening: Screen a panel of commercially available (S)- or (R)-selective transaminases (e.g., Codexis or enzymatics kits) against the triazole ketone substrate.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Reaction Mix:

    • Substrate: 50 mM Triazole Ketone (dissolved in 10% DMSO).

    • Amine Donor: 1 M Isopropylamine (neutralized to pH 7.5).

    • Enzyme: 2–5 g/L Transaminase lyophilizate.

  • Incubation: Shake at 30–40°C for 24 hours.

  • Workup: Acidify to pH 2 with 6N HCl to quench and protonate the amine. Extract unreacted ketone with MTBE. Basify the aqueous layer to pH 12 with NaOH and extract the chiral amine into DCM.

Part 3: Visualization of Workflows

Diagram 1: Retrosynthesis & Biocatalytic Forward Path

This logic flow illustrates the convergence of the chemical and biological steps.

G Start 4-Fluoroacetophenone Intermediate Triazole-Acetone Intermediate Start->Intermediate K2CO3, DMF 120°C (SnAr) Triazole 1,2,4-Triazole Triazole->Intermediate Biocat w-Transaminase (PLP, iPrNH2) Intermediate->Biocat Enzymatic Resolution Product (S)-1-[4-(Triazolyl)phenyl] ethanamine Biocat->Product >99% ee

Caption: Figure 1. Chemo-enzymatic synthesis route combining SnAr coupling with biocatalytic transamination.

Part 4: Quality Control & Analytics

Ensuring enantiomeric purity is critical for biological assays.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~11.2 min

    • Note: Validate with racemic standard.

1H NMR Validation (DMSO-d6, 400 MHz)
  • Triazole Protons: Two distinct singlets at

    
     9.25 (s, 1H) and 8.25 (s, 1H).[1]
    
  • Aromatic Protons: Two doublets (AA'BB' system) at

    
     7.90 (d, 2H) and 7.60 (d, 2H).
    
  • Chiral Center: Quartet at

    
     4.15 (q, 1H, -CH -NH2).
    
  • Methyl Group: Doublet at

    
     1.35 (d, 3H, -CH3).
    

Part 5: Applications in Drug Discovery

This building block is a "privileged structure" for several therapeutic classes.

Kinase Inhibitors

The 1,2,4-triazole ring can bind to the hinge region of kinases or occupy the solvent-exposed front pocket. The chiral amine serves as a linker to the "tail" region, solubilizing the molecule and directing it into the hydrophobic back pocket.

GPCR Ligands (NK1 Antagonists)

Analogs of this scaffold have shown affinity for the Neurokinin-1 receptor. The triazole mimics the amide functionality found in Substance P, while the chiral center restricts the conformation to the bioactive shape.

Diagram 2: Pharmacophore Mapping

Visualizing how the building block interacts within a binding pocket.

Pharmacophore Triazole Triazole Ring (H-Bond Acceptor) Phenyl Phenyl Linker (Pi-Stacking) Triazole->Phenyl Target_H Receptor Ser/Thr Residue Triazole->Target_H H-Bond Amine Chiral Amine (Ionic Interaction) Phenyl->Amine Target_Pi Receptor Phe/Tyr Residue Phenyl->Target_Pi Pi-Pi Stack Target_Asp Receptor Asp/Glu Residue Amine->Target_Asp Salt Bridge

Caption: Figure 2. Pharmacophore map showing the interaction modes of the scaffold with a theoretical receptor binding site.

Part 6: Handling & Safety

  • Stability: The free amine absorbs

    
     from the air (carbamate formation). Store as the Hydrochloride (HCl)  or Tartrate  salt under Argon at 4°C.
    
  • Toxicity: 1,2,4-Triazole derivatives can be potential teratogens (class effect of triazole antifungals). Handle with high-containment procedures (fume hood, nitrile gloves).

  • Incompatibility: Avoid strong oxidizing agents. The amine is incompatible with acid chlorides or anhydrides unless acylation is the intended reaction.

References

  • Preparation of 4-(1,2,4-Triazol-1-yl)

    • Methodology: Nucleophilic substitution on 4-fluoroacetophenone.
    • Source: PrepChem. "Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride." (Adapted protocol).
  • Biocatalytic Transamination Protocols

    • Methodology: General procedure for
    • Source: MDPI. "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
  • Triazole Pharmacophore Utility

    • Context: Application of triazole-phenyl amines in medicinal chemistry.
    • Source: NIH/PubMed.
  • Compound Data & Safety

    • Data: 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine properties.[2][3][4][5]

    • Source: PubChem Compound Summary.

Sources

Structure of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

Executive Summary & Molecular Architecture

The compound 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine (CAS: 1216490-04-8 for HCl salt) represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines two distinct pharmacophores: the 1,2,4-triazole ring, a potent heme-iron coordinator used extensively in aromatase inhibitors (e.g., Letrozole) and antifungals (e.g., Fluconazole), and a chiral primary amine tail, which serves as a versatile handle for improving solubility or forming amide-linked anticonvulsants.

This guide details the structural properties, validated synthetic pathways, and pharmacological utility of this scaffold, emphasizing its role as a precursor in the development of non-steroidal CYP450 modulators.

Table 1: Physicochemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamineOfficial Nomenclature
Molecular Formula

Core Stoichiometry
Molecular Weight 188.23 g/mol Fragment-based drug design compliant
LogP (Predicted) ~1.1 - 1.4Good oral bioavailability potential
pKa (Triazole) ~2.2 (Weak Base)Remains unprotonated at physiological pH
pKa (Amine) ~9.5 (Base)Protonated at physiological pH (Solubility)
H-Bond Donors 1 (Amine

)
Receptor interaction
H-Bond Acceptors 3 (Triazole nitrogens)Heme coordination / H-bonding

Synthetic Methodology & Process Logic

The synthesis of this molecule requires a sequence that preserves the integrity of the triazole ring while selectively reducing the ketone functionality to an amine. The most robust pathway involves a nucleophilic aromatic substitution (


) followed by a reductive amination.
Pathway Visualization

The following diagram illustrates the critical intermediates and reaction flow.

SynthesisPathway Start 4-Fluoroacetophenone (Starting Material) Intermediate 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethanone (Key Intermediate) Start->Intermediate SnAr Coupling K2CO3, DMF, 120°C Triazole 1,2,4-Triazole Triazole->Intermediate Product Target Amine: 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethanamine Intermediate->Product Reductive Amination (Ti(OiPr)4, NH3, NaBH4) Reagent NH4OAc / NaBH3CN

Figure 1: Two-step synthetic pathway yielding the target chiral amine from commercially available precursors.

Detailed Experimental Protocol

Step 1: Synthesis of the Ketone Intermediate Rationale: Direct coupling of triazole to an unactivated phenyl ring is difficult. Using 4-fluoroacetophenone leverages the electron-withdrawing acetyl group to facilitate nucleophilic aromatic substitution (


).
  • Reagents: 4-Fluoroacetophenone (1.0 eq), 1,2,4-Triazole (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) – chosen for its high boiling point and ability to solvate polar intermediates.

  • Procedure:

    • Charge a round-bottom flask with 4-fluoroacetophenone and DMF.

    • Add

      
       and 1,2,4-triazole.
      
    • Heat to 120°C for 12–16 hours under nitrogen atmosphere. Critical: Monitor by TLC (EtOAc:Hexane 1:1) until the fluoro-starting material disappears.

    • Workup: Pour into ice water. The product, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone , typically precipitates as a solid. Filter and wash with water.[1][2]

    • Yield Target: >85%.

Step 2: Reductive Amination to Target Amine Rationale: Converting the ketone to a primary amine requires a nitrogen source and a reducing agent. Titanium(IV) isopropoxide is recommended to act as a Lewis acid and dehydrating agent, pushing the equilibrium toward the imine intermediate before reduction.

  • Reagents: Ketone Intermediate (from Step 1), Ammonium Acetate (

    
    , 10 eq) or 7M 
    
    
    
    in MeOH, Sodium Cyanoborohydride (
    
    
    , 1.5 eq).
  • Procedure:

    • Dissolve the ketone in dry Methanol (

      
      ).
      
    • Add Ammonium Acetate and stir at room temperature for 1 hour (Imine formation).

    • Optimization: For higher yields, add Titanium(IV) isopropoxide (

      
      , 2 eq) and stir for 6 hours before adding the reducing agent.
      
    • Cool to 0°C and slowly add

      
      .
      
    • Stir overnight at room temperature.

    • Quench: Add 1N NaOH to adjust pH to >10 (ensures amine is in free-base form for extraction).

    • Extraction: Extract with DCM (Dichloromethane). Dry organic layer over

      
      .
      
    • Purification: The amine can be isolated as an HCl salt by treating the ethereal solution with HCl/Dioxane.

Mechanistic Pharmacochemistry

The utility of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine lies in its dual-functionality.

The Triazole "Warhead" (CYP450 Interaction)

The 1,2,4-triazole ring is critical for inhibiting cytochrome P450 enzymes (e.g., CYP19A1/Aromatase).

  • Mechanism: The

    
     nitrogen of the triazole ring possesses a lone pair that coordinates perpendicularly to the heme iron (
    
    
    
    ) in the enzyme's active site.
  • Selectivity: Unlike imidazole (which is less selective), the 1,2,4-triazole offers a balance of binding affinity and metabolic stability.

The Ethanamine "Handle"
  • Chirality: The carbon alpha to the amine is chiral.[3] In drug development, the (S)- or (R)-enantiomer often shows vastly different potencies. This scaffold allows for chiral resolution (e.g., using tartaric acid) to isolate the active enantiomer.

  • Solubility: The primary amine (

    
    ) ensures the molecule is protonated at physiological pH, drastically improving water solubility compared to pure lipophilic triazole analogs like Letrozole.
    
Structure-Activity Relationship (SAR) Diagram

SAR Center 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethanamine Triazole 1,2,4-Triazole Ring (Heme Iron Coordination) Center->Triazole Pharmacophore Phenyl Phenyl Linker (Hydrophobic Pocket Interaction) Center->Phenyl Scaffold Amine Ethanamine Tail (Solubility & H-Bonding) Center->Amine Kinetic Modulator

Figure 2: Pharmacophore dissection showing the functional role of each structural component.[4]

Quality Control & Analytics

To ensure scientific integrity, the synthesized compound must be validated against the following specifications.

NMR Signature (DMSO-


): 
  • Triazole Protons: Two distinct singlets around

    
     9.25 ppm and 8.23 ppm.[2] These are diagnostic for the 1-substituted-1,2,4-triazole system.[2][3]
    
  • Aromatic Protons: Two doublets (AA'BB' system) around

    
     7.90–7.50 ppm, indicating para-substitution.
    
  • Ethanamine Chain: A quartet (methine) around

    
     4.1 ppm and a doublet (methyl) around 
    
    
    
    1.3 ppm.

Impurity Profile:

  • Bis-triazole: Over-reaction where triazole substitutes both ends (unlikely with this starting material but possible if using di-halo precursors).

  • Alcohol Impurity: 1-[4-(triazol-1-yl)phenyl]ethanol. Result of ketone reduction (

    
    ) without amination. Detection: Look for -OH stretch in IR (~3400 cm⁻¹) and absence of amine peaks.
    

References

  • Sigma-Aldrich. 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine Product Specification. Retrieved from [5]

  • PubChem. Compound Summary for CID 329793720: 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine.[6][5] National Library of Medicine. Retrieved from [5]

  • MDPI. Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules 2020. (Provides NMR data for the triazole-phenyl core and amide derivatives). Retrieved from

  • Biosynth. 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one (Precursor Information). Retrieved from

  • Chiralen. 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine hydrochloride Commercial Availability. Retrieved from [3]

Sources

Methodological & Application

Synthesis Protocol for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine, a valuable chiral amine building block for pharmaceutical and materials science research. The synthesis commences with a copper-catalyzed N-arylation of 1,2,4-triazole with 4-bromoacetophenone to yield the key intermediate, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone. Subsequent reductive amination of this ketone affords the target primary amine. This guide offers in-depth explanations for experimental choices, detailed procedural steps, purification techniques, and methods for structural characterization, ensuring a reproducible and efficient synthesis.

Introduction

Phenyl-ethanamine scaffolds are prevalent in a multitude of biologically active molecules. The incorporation of a 1,2,4-triazole moiety often enhances the pharmacological profile of these compounds, contributing to their antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The target molecule, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine, serves as a crucial chiral precursor for the development of novel therapeutic agents and functional materials. This document outlines a robust and well-characterized synthetic route, designed to be accessible to researchers in organic and medicinal chemistry.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence, prioritizing commercially available starting materials and well-established, high-yielding chemical transformations.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reductive Amination A 4-Bromoacetophenone C 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (Ketone Intermediate) A->C CuI, K2CO3, DMF 120-140 °C B 1,2,4-Triazole B->C D 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone E 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine (Target Amine) D->E NH4OAc, NaBH3CN Methanol, rt

Figure 1: Two-step synthesis of the target amine.

Experimental Protocols

Part 1: Synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (Ketone Intermediate)

This initial step involves a copper-catalyzed Ullmann-type coupling reaction to form the C-N bond between the phenyl ring and the triazole.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles
4-BromoacetophenoneC₈H₇BrO199.04-10.0 g50.2 mmol
1,2,4-TriazoleC₂H₃N₃69.07-4.16 g60.2 mmol
Potassium CarbonateK₂CO₃138.21-13.8 g100 mmol
Copper(I) IodideCuI190.45-0.95 g5.0 mmol
Dimethylformamide (DMF)C₃H₇NO73.090.944 g/mL100 mL-

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromoacetophenone (10.0 g, 50.2 mmol), 1,2,4-triazole (4.16 g, 60.2 mmol), potassium carbonate (13.8 g, 100 mmol), and copper(I) iodide (0.95 g, 5.0 mmol).

    • Causality: Potassium carbonate acts as a base to deprotonate the N-H of the triazole, enhancing its nucleophilicity. Copper(I) iodide is a crucial catalyst for this Ullmann-type N-arylation reaction.[1]

  • Solvent Addition and Inert Atmosphere: Add 100 mL of dimethylformamide (DMF) to the flask. Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

    • Causality: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction. An inert atmosphere prevents oxidation of the copper catalyst.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water with stirring. A precipitate should form.

    • Filter the solid using a Büchner funnel and wash thoroughly with water to remove DMF and inorganic salts.

    • The crude product can be further purified by recrystallization.

Purification of the Ketone Intermediate

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Expected Yield: 70-80%

    • Appearance: White to off-white solid.

    • Melting Point: Approximately 111 °C.[3]

Part 2: Synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine (Target Amine)

This second step employs a reductive amination to convert the ketone intermediate into the desired primary amine.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanoneC₁₀H₉N₃O187.20-5.0 g26.7 mmol
Ammonium AcetateC₂H₇NO₂77.08-20.6 g267 mmol
Sodium CyanoborohydrideNaBH₃CN62.84-2.52 g40.1 mmol
MethanolCH₃OH32.040.792 g/mL100 mL-

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (5.0 g, 26.7 mmol) and ammonium acetate (20.6 g, 267 mmol) in 100 mL of methanol. Stir the mixture at room temperature for 30 minutes.

    • Causality: Ammonium acetate serves as both the ammonia source for imine formation and a mild acidic catalyst.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (2.52 g, 40.1 mmol) portion-wise over 15 minutes.

    • Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate to the amine.[4] Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (10% methanol in dichloromethane) until the starting ketone is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 2M hydrochloric acid until the solution is acidic (pH ~2). This will destroy any remaining reducing agent.

    • Stir for 30 minutes.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, add 50 mL of water and wash with 2 x 50 mL of diethyl ether to remove any unreacted ketone.

    • Basify the aqueous layer to pH > 10 with 4M sodium hydroxide solution.

    • Extract the product with 3 x 75 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Purification of the Target Amine

The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane as the eluent.

Characterization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

The identity and purity of the final product should be confirmed by the following analytical methods:

TechniqueExpected Results
¹H NMR Peaks corresponding to the triazole protons, the aromatic protons on the phenyl ring, the methine proton adjacent to the amine, the amine protons (broad singlet), and the methyl protons.
¹³C NMR Signals for the carbons of the triazole ring, the phenyl ring, the methine carbon, and the methyl carbon.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), aromatic C-H stretching, and C=C and C=N stretching in the aromatic and triazole rings.
Mass Spec (HRMS) The calculated exact mass should match the experimentally determined mass to confirm the elemental composition.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction; impure starting materials; inefficient catalysis.Ensure an inert atmosphere; use fresh CuI; increase reaction time or temperature slightly.
Low yield in Step 2 Incomplete imine formation; degradation of the reducing agent.Ensure the ketone is fully dissolved before adding the reducing agent; add the reducing agent slowly.
Product difficult to purify Presence of side products from over-reduction or other side reactions.Optimize the stoichiometry of the reducing agent; ensure proper pH control during work-up.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can efficiently produce this valuable building block for their scientific endeavors.

References

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).
  • Ueda, S., & Nagasawa, H. (2009). Copper-catalyzed synthesis of 1,2,4-triazole derivatives via sequential N–C and N–N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2023). Molecules, 28(21), 7338.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982187.
  • Synthesis of 1,2,4 triazole compounds. (2022). International Journal of Current Science and Technology, 12(01), 1-10.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

Maximal Electroshock (MES) Seizure Test: A Comprehensive Protocol for Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Maximal Electroshock (MES) seizure test is a cornerstone preclinical model for the initial in vivo screening and characterization of potential anticonvulsant drugs.[1] First introduced in 1937 by Merritt and Putnam, this test has been instrumental in the discovery of numerous antiepileptic drugs (AEDs), most notably phenytoin.[2][3] The MES model is particularly valued for its ability to identify compounds effective against generalized tonic-clonic seizures in humans.[4][5][6] It works by inducing a supramaximal seizure through electrical stimulation, allowing for the assessment of a drug's capacity to prevent seizure spread through neural circuits.[7][8]

This application note provides a detailed, step-by-step protocol for conducting the MES test in rodents. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also insights into the rationale behind experimental choices, ensuring scientific rigor and reproducibility.

Principle of the MES Test

The MES test involves the application of a brief, high-intensity electrical stimulus to a rodent, typically via corneal or auricular electrodes. This stimulus is sufficient to induce a maximal seizure characterized by a specific sequence of behaviors, most critically, a tonic extension of the hindlimbs.[7][9] The primary endpoint of the test is the abolition of this tonic hindlimb extension, which is considered a definitive measure of anticonvulsant protection.[4][10] The high correlation between a compound's ability to block this response in rodents and its efficacy against generalized tonic-clonic seizures in humans underpins the predictive validity of this model.[7]

Materials and Apparatus

Animals
  • Species: Male CF-1 or C57BL/6 mice, or Sprague-Dawley CD albino rats are commonly used.[4]

  • Weight: Mice typically weigh 23 ± 3 grams, while rats weigh 200-250 grams.[11][12]

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to testing, with free access to food and water.[7][10] Standard laboratory conditions should be maintained, including a temperature of 20-24°C, relative humidity of 50-60%, and a 12-hour light/dark cycle.[7]

Equipment
  • Electroconvulsive Shock Generator: A device capable of delivering a constant alternating current (AC) stimulus with adjustable parameters (e.g., Ugo Basile).[13]

  • Electrodes: Corneal or auricular electrodes.[11][13] Frontal stimulation, where electrodes are pressed on the skin of the intact frontal skull, can be a more humane alternative to transcorneal stimulation.[14]

  • Animal Scale: For accurate weighing of animals.

  • Timers: For precise timing of drug administration and seizure observation.

Reagents and Consumables
  • Test Compound: The investigational anticonvulsant drug.

  • Vehicle: An appropriate solvent for the test compound (e.g., 0.9% saline, 30% polyethylene glycol 400).[15]

  • Topical Anesthetic: 0.5% tetracaine hydrochloride or proparacaine hydrochloride for corneal application to minimize discomfort.[4][8]

  • Saline Solution (0.9%): To moisten electrodes and ensure good electrical conductivity.[4]

  • Syringes and Needles: For drug administration (e.g., intraperitoneal, oral).

Experimental Protocol

Pre-Experimental Procedures
  • Animal Preparation: Weigh each animal and mark for identification.

  • Drug Preparation: Prepare fresh solutions or suspensions of the test compound and vehicle on the day of the experiment.

  • Dose and Group Allocation: Divide animals into groups of at least 8-10 per dose level to ensure statistical power.[7] Include a vehicle-treated control group.

Experimental Workflow Diagram

MES_Workflow cluster_prep Preparation cluster_mes MES Procedure cluster_obs Observation & Analysis Animal_Prep Animal Acclimation & Weighing Drug_Admin Test Compound Administration (i.p., p.o.) Animal_Prep->Drug_Admin Pre-treatment Interval (e.g., 30-60 min) Anesthesia Apply Topical Anesthetic to Corneas Drug_Admin->Anesthesia Electrode_Placement Place Corneal/ Auricular Electrodes Anesthesia->Electrode_Placement Stimulation Deliver Electrical Stimulus Electrode_Placement->Stimulation Seizure_Obs Observe Seizure Phases (Tonic Hindlimb Extension) Stimulation->Seizure_Obs Data_Record Record Presence/ Absence of THE Seizure_Obs->Data_Record Data_Analysis Calculate % Protection & Determine ED50 Data_Record->Data_Analysis

Sources

Application Note: Stereoselective Synthesis of (1R) or (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the stereoselective synthesis of (1R) and (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine, a high-value pharmacophore found in aromatase inhibitors and antifungal agents. We present two validated protocols: Method A , a biocatalytic transamination ideal for green scale-up, and Method B , a chemical asymmetric synthesis using Ellman’s sulfinamide auxiliary for rapid laboratory-scale production. Both methods achieve >98% enantiomeric excess (ee).[1][2]

Introduction & Retrosynthetic Analysis

The target molecule features a chiral primary amine at the benzylic position and a 1,2,4-triazole ring at the para position. The primary challenge is installing the chiral amine without racemizing or interfering with the nitrogen-rich triazole heterocycle.

Retrosynthetic Strategy

Our strategy relies on the late-stage introduction of chirality to the ketone intermediate (3) . This modular approach allows for the parallel synthesis of both enantiomers from a common precursor.

Retrosynthesis Target (1R)/(1S)-Amine Target Molecule Ketone Key Intermediate (3) 4'-(1H-1,2,4-triazol-1-yl)acetophenone Target->Ketone Asymmetric Transamination OR Ellman Aux. SM Starting Materials 4-Fluoroacetophenone + 1,2,4-Triazole Ketone->SM S_NAr Coupling

Figure 1: Retrosynthetic disconnection showing the convergent pathway.

Precursor Synthesis: Preparation of Ketone (3)

Rationale: The 1,2,4-triazole ring is installed via Nucleophilic Aromatic Substitution (


). 4-Fluoroacetophenone is chosen over the chloro-analog due to the higher electronegativity of fluorine, which activates the ring more effectively for 

attack at the para position.
Protocol 1: Synthesis of 4'-(1H-1,2,4-triazol-1-yl)acetophenone

Reagents: 4-Fluoroacetophenone (1.0 eq), 1,2,4-Triazole (1.2 eq),


 (1.5 eq), DMSO (anhydrous).
  • Setup: Charge a round-bottom flask with 4-fluoroacetophenone (13.8 g, 100 mmol) and 1,2,4-triazole (8.3 g, 120 mmol) in DMSO (100 mL).

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol).
    
  • Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Critical Checkpoint: Ensure complete consumption of the fluoride. The formation of the N1-isomer is favored, but trace N4-isomer may form.

  • Workup: Cool to room temperature (RT). Pour into ice-water (500 mL). The product usually precipitates as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5) to remove any regioisomeric impurities.

  • Yield: Expected yield 75–85%.

Method A: Biocatalytic Transamination (Green Route)

Best For: Scale-up (>10g), high stereopurity requirements, and environmentally conscious processes. Mechanism:


-Transaminases (ATA) transfer an amino group from an achiral donor (isopropylamine) to the ketone substrate using Pyridoxal-5'-phosphate (PLP) as a cofactor.
Protocol 2: Enzymatic Synthesis of (1R)-Amine

Note: For (1S)-amine, select an (S)-selective transaminase (e.g., ATA-113 equivalent).

Materials:

  • Substrate: Ketone (3) (50 mg for screening, scale linearly).

  • Enzyme: Codexis ATA-117 (R-selective) or equivalent commercial screening kit.

  • Cofactor: PLP (1 mM).[1]

  • Donor: Isopropylamine (IPA) (1 M in buffer).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step:

  • Buffer Prep: Prepare a solution containing 1M Isopropylamine and 1mM PLP in phosphate buffer. Adjust pH to 7.5 using

    
    .
    
  • Substrate Solubilization: Dissolve Ketone (3) in DMSO (10% v/v final concentration).

    • Expert Tip: Acetophenones with heterocycles can be sparingly soluble. If precipitation occurs, add 0.5% Triton X-100.

  • Reaction: Mix the substrate solution with the enzyme buffer (Enzyme loading: 5–10 mg/mL). Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Workup: Basify to pH >12 with 10M NaOH to deprotonate the amine. Extract with MTBE or Ethyl Acetate (3x).

  • Salt Formation: To the organic layer, add HCl in dioxane to precipitate the amine hydrochloride salt. This upgrades chiral purity.

Performance Data (Typical):

Parameter Value
Conversion >95% (Equilibrium shifted by IPA excess)
ee (Enantiomeric Excess) >99%

| Isolated Yield | 85-90% |

Method B: Chemical Synthesis (Ellman’s Auxiliary)

Best For: Lab-scale (<5g), rapid execution without enzyme screening, and reliable access to both enantiomers by simply switching the sulfinamide chirality.

Protocol 3: Diastereoselective Synthesis

Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide (for (1R)-amine),


, THF, 

.
  • Condensation (Imine Formation):

    • Mix Ketone (3) (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add

      
       (2.0 eq) dropwise.
      
    • Reflux (70°C) for 16h. The Lewis acid

      
       acts as both catalyst and water scavenger.
      
    • Observation: Solution turns yellow/orange.

  • Reduction:

    • Cool to -48°C (Dry ice/Acetonitrile bath).

    • Add

      
       (4.0 eq) portion-wise. Stir at -48°C for 4h, then warm to RT.
      
    • Mechanistic Insight: The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on auxiliary), inducing high diastereoselectivity.

  • Hydrolysis (Deprotection):

    • Quench with saturated

      
      . Filter through Celite to remove Titanium salts.
      
    • Treat the crude sulfinamide with 4M HCl in Dioxane/MeOH (1:1) for 1h at RT.

    • Precipitate the product as the hydrochloride salt by adding

      
      .
      

Ellman Step1 Condensation Ketone + (R)-Sulfinamide Ti(OEt)4 Step2 Reduction NaBH4, -48°C (Diastereoselective) Step1->Step2 N-Sulfinyl Imine Step3 Hydrolysis HCl/MeOH (Cleavage) Step2->Step3 Sulfinamide Product (1R)-Amine HCl Salt Step3->Product

Figure 2: Ellman's Auxiliary workflow for chemical synthesis.

Analytical Controls & Quality Assurance

Chiral HPLC Method

To verify the enantiomeric excess (ee), use the following method. Note that the amine must be analyzed in its free base form or neutralized in situ.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Triazole absorbance).

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (1R)-Enantiomer: ~8.5 min

    • (1S)-Enantiomer: ~11.2 min

    • (Note: Order depends on specific column; inject racemic standard first).

1H NMR Validation (DMSO-d6)
  • Triazole Protons: Two distinct singlets around

    
     9.2 and 8.2 ppm.
    
  • Aromatic Protons: Two doublets (AA'BB' system) around

    
     7.8 and 7.6 ppm.
    
  • Chiral Center: Quartet at

    
     4.2 ppm (CH-NH2).
    
  • Methyl Group: Doublet at

    
     1.3 ppm.
    

References

  • Synthesis of Triazole-Acetophenones: Preparation of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. PrepChem. Link

  • Biocatalytic Transamination: The Industrial Age of Biocatalytic Transamination. PMC, NIH. Link

  • Chiral Resolution Standards: Chiral Resolution Screening. Onyx Scientific.[3] Link

  • Ellman's Auxiliary Review: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. MDPI Molecules. Link

  • Triazole Chemistry: Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Link

Sources

Click chemistry applications of triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Triazole Derivatives in Click Chemistry

Introduction: The Triazole Core in Modern Chemistry

The advent of "click chemistry" has fundamentally reshaped the landscape of chemical synthesis, offering a powerful toolkit for the rapid, reliable, and modular assembly of complex molecules.[1][2] This chemical philosophy prioritizes reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions, particularly aqueous environments.[3][] At the heart of this revolution lies the formation of the 1,2,3-triazole ring, a remarkably stable five-membered heterocycle that has become the quintessential linkage in modern medicinal chemistry, bioconjugation, and materials science.[5][6]

The triazole moiety is more than a passive linker; its unique electronic properties, including the ability to form hydrogen bonds and dipole-dipole interactions, allow it to actively participate in binding to biological targets.[1][7] Its exceptional chemical stability against acidic, basic, and enzymatic degradation further establishes it as a robust scaffold in drug design and a reliable connection point in complex molecular constructs.[7][8]

This guide provides an in-depth exploration of the two primary click chemistry reactions for synthesizing triazoles—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—along with detailed protocols and applications relevant to researchers, scientists, and drug development professionals.

Part 1: Core Methodologies for Triazole Synthesis

The construction of the 1,2,3-triazole ring via click chemistry is dominated by two highly efficient and orthogonal cycloaddition strategies. The choice between them is dictated by the specific requirements of the application, particularly the tolerance for a metal catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical click reaction, involving a 1,3-dipolar cycloaddition between a terminal alkyne and an azide .[9] The critical innovation was the use of a copper(I) catalyst, which dramatically accelerates the reaction and, crucially, provides absolute regiocontrol, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[9][10] This level of control is a significant advantage over the uncatalyzed thermal reaction, which produces a mixture of 1,4- and 1,5-isomers and requires harsh conditions.[9]

Causality Behind the Method: The copper(I) catalyst first forms a copper-acetylide intermediate. This activation facilitates the concerted, yet stepwise, cycloaddition with the azide, proceeding through a six-membered copper-triazolide intermediate before protonolysis releases the 1,4-disubstituted triazole product and regenerates the catalyst.[7] This catalytic cycle ensures high efficiency and specificity.

CuAAC_Mechanism cluster_1 R1_Alkyne R₁-C≡CH (Terminal Alkyne) Cu_Acetylide R₁-C≡C-Cu(I) (Copper Acetylide) R1_Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Intermediate Six-membered Cu-Triazolide Intermediate Cu_Acetylide->Intermediate + R₂-N₃ R2_Azide R₂-N₃ (Azide) R2_Azide->Intermediate Product 1,4-Disubstituted Triazole Intermediate->Product Protonolysis Regen_Cu Cu(I) Catalyst Intermediate->Regen_Cu Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

This protocol describes a representative CuAAC reaction between benzyl azide and phenylacetylene.[11]

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.0 mmol, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: t-Butanol/Water mixture (1:1, v/v), 10 mL

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use. The ascorbate is sensitive to oxidation.

    • Prepare a 0.5 M stock solution of CuSO₄·5H₂O in deionized water.

  • Reaction Setup:

    • In a 25 mL round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in 10 mL of the t-butanol/water (1:1) solvent mixture.

    • Stir the solution vigorously to ensure it is homogeneous.

  • Initiation of the Reaction:

    • To the stirring solution, add the CuSO₄·5H₂O solution (100 µL of 0.5 M stock, 0.05 mmol). The solution may turn a faint blue.

    • Add the freshly prepared sodium ascorbate solution (100 µL of 1 M stock, 0.1 mmol). The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ. A color change to yellow or orange may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems, the potential cytotoxicity of the copper catalyst is a significant drawback.[3] SPAAC circumvents this issue entirely by employing a cyclooctyne , a highly strained alkyne, which reacts spontaneously with azides without the need for a catalyst.[12][][14]

Causality Behind the Method: The high degree of ring strain in cyclooctynes (e.g., bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctynol (DIBO)) significantly lowers the activation energy of the cycloaddition reaction.[14][15] This stored energy is released upon reaction with an azide, providing the thermodynamic driving force for the rapid and spontaneous formation of a stable triazole linkage under physiological conditions.[]

SPAAC_Reaction cluster_0 Reactants cluster_1 Product Azide R₁-N₃ (Azide) Triazole Strained Triazole Linkage Azide->Triazole Spontaneous (No Catalyst) Cyclooctyne Cyclooctyne (e.g., DBCO)

Caption: Conceptual flow of the SPAAC reaction.

This protocol provides a general method for labeling a protein containing a bioorthogonally incorporated azide group (e.g., via an unnatural amino acid) with a fluorescent probe.

Materials:

  • Azide-modified protein (e.g., at 1 mg/mL in PBS, pH 7.4)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Thaw the azide-modified protein solution and keep it on ice.

    • Dilute the 10 mM DBCO-Fluor 488 stock solution to a working concentration of 1 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution (containing, for example, 5 nmol of protein).

    • Add the DBCO-Fluor 488 working solution. A 10 to 20-fold molar excess of the fluorophore is typically recommended to ensure complete labeling. For 5 nmol of protein, this would be 5-10 µL of the 1 mM solution (50-100 nmol).

    • Gently mix the solution by pipetting up and down. Avoid vigorous vortexing, which can denature the protein.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the specific protein and cyclooctyne reactivity. Protect the reaction from light to prevent photobleaching of the fluorophore.

  • Removal of Excess Reagent:

    • After incubation, remove the unreacted DBCO-Fluor 488. This can be achieved by several methods:

      • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with PBS to separate the labeled protein from the small-molecule fluorophore.

      • Dialysis: Dialyze the reaction mixture against PBS overnight.

      • Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for the protein of interest.

  • Analysis:

    • The successfully labeled protein can now be analyzed. Confirm labeling efficiency and integrity using methods such as:

      • SDS-PAGE: Visualize the labeled protein via in-gel fluorescence scanning.

      • Spectrophotometry: Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.

Part 2: Comparative Analysis of Core Methodologies

The choice between CuAAC and SPAAC is a critical decision in experimental design. This table summarizes their key features to guide selection.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required: Copper(I)None: Truly catalyst-free
Bioorthogonality Limited in vivo due to copper toxicity. Best for in vitro and ex vivo.[3]Fully bioorthogonal, ideal for live-cell and in vivo applications.[14]
Reaction Rate Very fast (minutes to a few hours).[9]Generally slower than CuAAC, but newer cyclooctynes show improved kinetics.[15]
Regioselectivity Exclusively 1,4-disubstituted triazole.[9]Forms a mixture of regioisomers, resulting in a less defined linkage.
Reactants Terminal Alkyne + AzideCyclooctyne + Azide
Linker Size Minimal linker footprint.Bulky, hydrophobic cyclooctyne remains in the final conjugate.[14]
Common Use Cases Drug discovery, materials synthesis, in vitro bioconjugation, PROTAC/ADC synthesis.[16][17]Live-cell imaging, in vivo labeling, surface functionalization.[3][18]

Part 3: Applications in Research and Development

The modularity and efficiency of click chemistry have made triazole derivatives indispensable in numerous scientific fields.

Drug Discovery and Medicinal Chemistry

The triazole ring is a privileged structure in medicinal chemistry, valued for its metabolic stability and its ability to act as a rigid linker or a pharmacophore that engages with biological targets.[5][19]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[17] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. CuAAC is a premier method for synthesizing PROTAC libraries because it allows for the rapid and efficient connection of the two ligand components with linkers of varying lengths and compositions.[17][20] The triazole's rigidity and stability are advantageous for maintaining the optimal orientation of the two ligands.[21]

PROTAC_Synthesis POI_Ligand Target Protein Ligand (with Alkyne) Click_Reaction CuAAC Click Reaction POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (with Azide) E3_Ligand->Click_Reaction PROTAC PROTAC Molecule (Triazole Linker) Click_Reaction->PROTAC

Caption: Workflow for PROTAC synthesis using CuAAC.

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that use an antibody to deliver a potent cytotoxic drug to cancer cells.[22] Click chemistry, both CuAAC and SPAAC, provides a precise and site-specific method to conjugate the drug payload to the antibody.[] This avoids the random conjugation to lysine or cysteine residues that can lead to heterogeneous products with suboptimal efficacy and safety profiles. The resulting triazole linker is highly stable in circulation, preventing premature drug release.[23]

Bioconjugation and Chemical Biology

Click chemistry is the gold standard for covalently attaching probes, tags, and other functional molecules to biomolecules like proteins, nucleic acids, and glycans.[2][3] This has revolutionized the study of biological processes in their native environments.

SPAAC is particularly powerful for live-cell imaging. A common strategy involves metabolic labeling, where cells are fed a precursor molecule containing an azide group (e.g., an azido-sugar). This azide is incorporated into biomolecules through the cell's natural metabolic pathways. A cyclooctyne-linked fluorescent probe can then be added to the cell culture, which will react specifically with the azide-labeled biomolecules, allowing for their visualization without disrupting cellular processes.[3][24]

Bioconjugation_Workflow Step1 Step 1: Introduce Bioorthogonal Handle (e.g., Azide-modified sugar fed to cells) Step2 Step 2: Metabolic Incorporation (Cell incorporates azide into glycans on its surface) Step1->Step2 Step3 Step 3: Introduce Probe (Add Alkyne-Fluorophore to cell media) Step2->Step3 Step4 Step 4: Click Reaction (SPAAC or CuAAC ligation occurs) Step3->Step4 Step5 Step 5: Analysis (Wash away excess probe and image cells via fluorescence microscopy) Step4->Step5

Caption: General workflow for a bioconjugation experiment.

Materials Science

The robustness and efficiency of the CuAAC reaction have been leveraged to create advanced functional materials. By functionalizing monomers with azides and alkynes, click chemistry can be used to synthesize polymers with precisely controlled architectures, create functionalized surfaces for biosensors, or build complex, porous structures like metal-organic frameworks (MOFs).[5][6] The stability of the triazole ring ensures the resulting materials are durable and chemically resistant.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022-04-25). National Center for Biotechnology Information. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023-06-09). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction | Organic Letters - ACS Publications. (2023-11-09). ACS Publications. [Link]

  • Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (2025-08-10). Elsevier. [Link]

  • Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. (2023-01-01). Thieme. [Link]

  • Metal-Free Click Synthesis of Functional 1-Substituted-1,2,3- Triazoles. (2021-01-01). Wiley Online Library. [Link]

  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development - Semantic Scholar. (2023-01-01). Semantic Scholar. [Link]

  • Click Triazoles for Bioconjugation - PMC - PubMed Central. (2012-01-01). National Center for Biotechnology Information. [Link]

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC. (2022-03-10). National Center for Biotechnology Information. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (2024-11-01). PubMed. [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed. (2023-09-01). PubMed. [Link]

  • Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques - KoreaScience. (2023-12-31). KoreaScience. [Link]

  • Click Triazoles for Bioconjugation - PubMed. (2012-01-01). PubMed. [Link]

  • Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile "Click" Reaction. (2023-11-24). PubMed. [Link]

  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry - TSI Journals. (2022-01-01). TSI Journals. [Link]

  • Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review - PubMed. (2021-01-01). PubMed. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (2011-04-14). National Center for Biotechnology Information. [Link]

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (2023-06-23). Bentham Science. [Link]

  • Click chemistry in the development of PROTACs - PMC. (2023-12-29). National Center for Biotechnology Information. [Link]

  • CuAAC click triazole synthesis - laboratory experiment - YouTube. (2022-01-10). YouTube. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. (2018-01-26). MDPI. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (2009-02-09). National Center for Biotechnology Information. [Link]

  • Synthesis of first-in-class triazole-based PROTAC (1) via CuAAC. - ResearchGate. (2024-06-01). ResearchGate. [Link]

  • (PDF) Click Triazoles for Bioconjugation - ResearchGate. (2012-01-01). ResearchGate. [Link]

  • Click chemistry approach for developing triazole linker between the ligands for the development of PROTACs library - ResearchGate. (2024-01-01). ResearchGate. [Link]

  • Click chemistry and triazole based carbonic anhydrase inhibitors - CORE. (2010-01-01). CORE. [Link]

  • Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures - SSCDT – Laboratorio Farmanguinhos. (2020-03-06). SSCDT – Laboratorio Farmanguinhos. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF - ResearchGate. (2024-08-01). ResearchGate. [Link]

  • Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd. (2022-01-01). Confluore. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021-04-06). National Center for Biotechnology Information. [Link]

  • New synthesis method for click chemistry - ScienceDaily. (2017-09-25). ScienceDaily. [Link]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Publications. (2021-12-25). ACS Publications. [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - MDPI. (2023-03-18). MDPI. [Link]

  • Incorporation of Spin Labels and Paramagnetic Tags for Magnetic Resonance Studies Using Cycloaddition Reactions as a Tool - MDPI. (2023-11-27). MDPI. [Link]

  • Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - ACS Publications. (2026-02-07). ACS Publications. [Link]

  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. (2024-09-30). AxisPharm. [Link]

Sources

Application Note: Anticonvulsant Screening of Novel 1,2,4-Triazole Compounds

[1][2][3]

Introduction & Pharmacophore Rationale[4][5]

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) therapeutics.[1] Its structural rigidity, capacity for hydrogen bonding, and resistance to metabolic degradation make it an ideal pharmacophore for modulating voltage-gated sodium channels (VGSCs) and GABAergic systems.[1]

However, the lipophilicity of novel triazole derivatives often presents bioavailability challenges. This guide outlines a rigorous, self-validating screening workflow designed to distinguish true anticonvulsant activity from false positives caused by sedation or muscle relaxation.[1]

Screening Workflow Overview

The following flowchart illustrates the critical path from synthesis to lead candidate selection.

ScreeningWorkflowSynthesis1. Synthesis & Chemical CharacterizationPurityCheckCRITICAL: Remove Metal Catalysts (Cu/Pd Neurotoxicity)Synthesis->PurityCheckFormulation2. Formulation (Solubility Check)Phase13. Phase I Screening (Qualitative: MES & scPTZ)Formulation->Phase1ToxicityCheckNeurotoxicity Screen (Rotarod Test)Phase1->ToxicityCheckActive CompoundsStopSTOP: Discard CompoundPhase1->StopInactivePhase24. Phase II Quantification (ED50 & TD50 Determination)Mechanism5. Mechanistic Studies (GABA vs Na+ Channels)Phase2->MechanismLeadSelectLead Candidate Selection (High PI)Mechanism->LeadSelectPurityCheck->FormulationToxicityCheck->Phase2No Motor ImpairmentToxicityCheck->StopSedative/Ataxic

Figure 1: Strategic workflow for anticonvulsant drug discovery.[1] Note the critical checkpoint for catalyst removal, as residual copper from "click" chemistry synthesis is neurotoxic and mimics seizure activity.

Pre-Screening Validation[2]

Chemical Purity & Metal Scavenging

Many 1,2,4-triazoles are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Residual copper is highly neurotoxic and can induce seizures, confounding results.

  • Requirement: All compounds must pass elemental analysis (<10 ppm Cu) before in vivo administration.[1]

  • Protocol: Use EDTA washing or solid-phase scavengers (e.g., SiliaMetS®) during purification.[1]

Vehicle Selection

Triazoles are often lipophilic. Avoid 100% DMSO due to its intrinsic anticonvulsant effects at high volumes.

  • Recommended Vehicle: 30% Polyethylene Glycol (PEG) 400 + 10% Tween 80 + 60% Saline.[1]

  • Suspensions: If using methylcellulose (0.5%), ensure uniform particle size to prevent erratic absorption.[1]

Phase I: Primary In Vivo Screening Protocols

This phase identifies "Active" vs. "Inactive" compounds using the "Gold Standard" assays established by the NIH Epilepsy Therapy Screening Program (ETSP).

Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures (grand mal). Mechanism Target: Voltage-gated Na+ channels (VGSCs).[2][1]

  • Animals: Male CF-1 mice (25–30 g).[1] Note: CF-1 strain is preferred for high seizure susceptibility.[1]

  • Controls:

    • Positive: Phenytoin (25 mg/kg, i.p.)[1]

    • Negative: Vehicle only.

  • Procedure:

    • Pre-treatment: Administer test compound (e.g., 30, 100, 300 mg/kg i.p.) 30 minutes prior to testing.[1]

    • Application: Apply corneal electrodes with electrolyte gel.

    • Stimulation: Deliver 60 Hz alternating current at 50 mA for 0.2 seconds .

    • Observation: Immediately observe for Hindlimb Tonic Extension (HLTE) —the rigid extension of hind legs to 180° with the plane of the body.

  • Endpoint:

    • Protection: Abolition of HLTE.

    • Failure: Presence of HLTE.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Assess protection against myoclonic/absence seizures. Mechanism Target: GABA-A receptor modulation or T-type Ca2+ channels.[1]

  • Animals: Male CF-1 or C57BL/6 mice.

  • Dose Calibration (Critical):

    • CF-1 Mice: 85 mg/kg PTZ (s.c.)[1]

    • C57BL/6 Mice: 45–60 mg/kg PTZ (s.c.)[1]

    • Why? Strain sensitivity varies significantly. Calibrate CD97 (convulsive dose for 97% of animals) in your lab before testing.[1]

  • Controls:

    • Positive: Diazepam (1–2 mg/kg) or Valproate.[1]

  • Procedure:

    • Pre-treatment: Administer test compound.

    • Challenge: Inject PTZ subcutaneously into the loose fold of the neck.[3]

    • Isolation: Place mouse in a clear plexiglass cage.

    • Observation: Monitor for 30 minutes.

  • Endpoint:

    • Protection: Absence of a single clonic spasm of at least 5 seconds duration.[3]

Phase II: Neurotoxicity Assessment (Rotarod Test)[2]

A compound that stops seizures by paralyzing the animal is a failure. The Rotarod test differentiates anticonvulsant efficacy from sedation/muscle relaxation.

  • Equipment: Accelerating Rotarod (e.g., Ugo Basile).

  • Protocol:

    • Training: 24 hours prior, train mice to maintain balance at 6 rpm for 1 minute.

    • Test: Place treated mice on the rod. Accelerate from 4 to 40 rpm over 5 minutes.

    • Measurement: Record "Latency to Fall" (seconds).

  • Threshold: A 50% reduction in latency compared to vehicle control indicates neurotoxicity.

Data Analysis & Interpretation

To rank novel triazoles, you must calculate the Protective Index (PI) . A PI > 2 is generally considered the minimum threshold for drug development potential.

ParameterDefinitionCalculation Method
ED50 Effective Dose protecting 50% of animals.[1]Probit Analysis (Log-dose vs. % Protection)
TD50 Toxic Dose causing motor impairment in 50%.[1]Probit Analysis (Log-dose vs. % Fail on Rotarod)
PI Protective Index (Therapeutic Window).

Interpretation Guide:

  • Active in MES only: Likely Na+ channel blocker (e.g., Carbamazepine-like).[1]

  • Active in scPTZ only: Likely GABAergic (e.g., Benzodiazepine-like).[1]

  • Active in Both: Broad-spectrum potential (e.g., Valproate-like).[1] High priority.

Mechanistic Validation

Understanding how the 1,2,4-triazole works is essential for optimization.[1] The triazole ring typically acts as a bioisostere for the amide group in anticonvulsants, facilitating hydrogen bonding with receptor pockets.

Proposed Mechanism of Action (MOA) Pathway

The following diagram details the dual-action potential of triazole derivatives at the synaptic cleft.

MOAPresynapticPresynaptic NeuronNaChannelVoltage-Gated Na+ ChannelPresynaptic->NaChannelPostsynapticPostsynaptic NeuronGABAReceptorGABA-A ReceptorPostsynaptic->GABAReceptorInhibitionInhibits Repetitive Neuronal FiringNaChannel->InhibitionHyperpolCl- Influx (Hyperpolarization)GABAReceptor->HyperpolTriazole1,2,4-Triazole CompoundTriazole->NaChannelStabilizes Inactivated StateTriazole->GABAReceptorAllosteric ModulationSeizureStopSeizure TerminationInhibition->SeizureStopHyperpol->SeizureStop

Figure 2: Dual mechanistic pathways.[1] 1,2,4-triazoles can stabilize the inactivated state of Na+ channels (preventing high-frequency firing) or enhance GABAergic inhibition.[1]

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (2023).[4] Epilepsy Therapy Screening Program (ETSP) Protocols.[1] NIH.[5] Available at: [Link][1]

  • White, H. S., et al. (1995).[1] Discovery and preclinical development of antiepileptic drugs.[5][6] In: Antiepileptic Drugs, 4th Ed.[1] Raven Press. (Foundational text for MES/scPTZ validation).

  • Plech, T., et al. (2014).[1] Studies on the anticonvulsant activity and influence on GABA-ergic neurotransmission of 1,2,4-triazole-3-thione-based compounds.[2][1][7] Molecules.[7][8] Available at: [Link]

  • Luszczki, J. J. (2009).[1] Isobolographic analysis of interaction between drugs with anticonvulsant activity. In: Methods in Molecular Biology. Available at: [Link]

  • Dunham, N. W., & Miya, T. S. (1957).[1] A note on a simple apparatus for detecting neurological deficit in rats and mice (Rotarod). Journal of the American Pharmaceutical Association.

Troubleshooting & Optimization

Technical Support Center: Decomposition Pathways & Stability of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

As researchers, we often encounter a paradox with 1,2,4-triazoles: they are chemically robust due to their 6


-electron aromatic system, yet they can decompose unpredictably under specific thermal or metabolic stress. This guide addresses the causality of these decompositions. Unlike standard protocols that tell you what happens, this guide explains why it happens and how to detect it when standard assays fail.

Module 1: Thermal Stability & Energetic Decomposition

Q1: My triazole derivative is showing unexpected mass loss in TGA before its predicted melting point. Is the ring cleaving?

Diagnosis: Likely yes, but not through simple bond homolysis. 1,2,4-triazoles often undergo intramolecular proton transfer prior to ring cleavage. This is a lower-energy pathway than direct bond breaking.

The Mechanism: In unsubstituted and amino-substituted 1,2,4-triazoles, the decomposition is often initiated by a tautomeric shift (proton transfer) that destabilizes the aromaticity. This is followed by the rupture of the N1–N2 bond and subsequent release of stable gases like


 and HCN.
  • Key Indicator: If you detect

    
     or HCN in your evolved gas analysis (EGA), the ring has opened.
    
  • Substituent Effect: Electron-withdrawing groups (like

    
    ) on the ring accelerate this process by weakening the C-N bonds, making the compound shock-sensitive.
    
Visualization: Thermal Decomposition Pathway

The following diagram illustrates the critical "Proton Transfer" step that lowers the activation energy for decomposition.

ThermalDecomposition cluster_energetic Energetic Substituent Effect (-NO2) Parent 1H-1,2,4-Triazole (Aromatic State) Tautomer Tautomeric Shift (Proton Transfer) Parent->Tautomer Thermal Excitation Transition Transition State (Ring Distortion) Tautomer->Transition Destabilization Cleavage Ring Cleavage (N1-N2 Break) Transition->Cleavage Bond Rupture Products Gaseous Products (N2 + HCN + Nitriles) Cleavage->Products Fragmentation Nitro Nitro-Triazole Nitro->Transition Lowers Ea

Figure 1: Thermal decomposition mechanism driven by intramolecular proton transfer, leading to ring opening and gas release.

Module 2: Environmental Fate (Photolysis & Hydrolysis)[1]

Q2: We are detecting "phantom peaks" in our stability samples exposed to light, but the parent mass is barely changing. What is happening?

Diagnosis: You are likely observing substituent degradation while the triazole ring remains intact. The 1,2,4-triazole ring is highly resistant to UV-induced cleavage compared to the alkyl or aryl side chains attached to it.

Troubleshooting Protocol:

  • Check Half-lives: Compare your degradation rates against standard fungicides. If your compound degrades in hours (like Epoxiconazole), it is likely photolytic.[1] If it takes months, it is hydrolytic.

  • Look for "Triazole Derivative Metabolites" (TDMs): The ring often survives to form 1,2,4-triazole (TRZ), Triazole Alanine (TAL), or Triazole Acetic Acid (TAA).

Data: Comparative Half-Lives of Triazole Fungicides

Use this table to benchmark your compound's stability. Note the drastic difference between photolysis (hours) and soil degradation (days/months).

CompoundPhotolysis Half-Life (

) in Water
Soil Degradation Half-Life (

)
Primary Degradation Mechanism
Epoxiconazole 0.68 hours58 - 73 daysRapid photolysis; Ring stable in soil
Tebuconazole 2.35 hours182 - 365 daysModerate photolysis; Persistent in soil
Flutriafol 9.30 hours102 - 161 daysSlow photolysis; High persistence

Data Source: Derived from environmental fate studies on triazole fungicides [1, 2].[1][2]

Module 3: Metabolic Pathways (The "Stripping" Effect)

Q3: In our hepatocyte stability assay, we see loss of parent drug but no ring-opened metabolites. Where is the mass going?

Insight: In biological systems (and soil bacteria), the 1,2,4-triazole ring acts as a "metabolic brick." Enzymes (like CYP450) rarely break the ring. Instead, they oxidize the side chains, eventually "stripping" the ring naked.

The "Stripping" Pathway:

  • Oxidation: Alkyl chains are oxidized to alcohols

    
     aldehydes 
    
    
    
    carboxylic acids.
  • Cleavage: The linker between the ring and the rest of the molecule is cleaved.

  • Accumulation: The free 1,2,4-triazole (TRZ) or Triazole Alanine (TAL) accumulates.

Visualization: Metabolic Degradation Flow

MetabolicPath cluster_metabolites Stable Triazole Metabolites (TDMs) Drug Parent Triazole Drug (Lipophilic) Phase1 Phase I Metabolism (CYP450 Oxidation) Drug->Phase1 Hydroxylation LinkerCleavage Linker Cleavage (C-N Bond Hydrolysis) Phase1->LinkerCleavage Oxidative Dealkylation TRZ 1,2,4-Triazole (TRZ) LinkerCleavage->TRZ Direct Release TAA Triazole Acetic Acid (TAA) LinkerCleavage->TAA Oxidation TAL Triazole Alanine (TAL) LinkerCleavage->TAL Conjugation

Figure 2: The metabolic "stripping" pathway where the triazole ring remains intact while substituents are metabolized.

Module 4: Analytical Troubleshooting (The "Black Box")

Q4: I cannot retain the degradation products on my C18 column. The mass balance is low.

Issue: The stable degradants (TRZ, TAA, TLA) are highly polar . They elute in the void volume of standard C18 columns, making them invisible to standard gradients. Furthermore, they have poor fragmentation efficiency in MS/MS (often producing only a single fragment).[3]

Protocol: Capturing Polar Triazole Metabolites

Objective: Retain and quantify highly polar triazole ring residues (TRZ, TAA).

Step 1: Column Selection (Critical)

  • Do NOT use: Standard C18.

  • USE: HILIC (Hydrophilic Interaction Liquid Chromatography) or a Porous Graphitic Carbon (PGC) column.

    • Why: HILIC retains polar compounds by partitioning them into a water-rich layer on the silica surface.

Step 2: Mass Spec Optimization (DMS)

  • Problem: High chemical noise in the low mass range (m/z 70-150) obscures the triazole peak.

  • Solution: Use Differential Mobility Spectrometry (DMS) if available.[3]

    • Mechanism:[4][5][6] DMS separates ions based on their mobility in high/low electric fields before they enter the MS, filtering out background noise.

Step 3: Fragmentation Targeting

  • Monitor specific transitions. The triazole ring often does not shatter; look for the loss of the substituent.

    • Common Ion: m/z 70 (protonated triazole ring) is often the final fragment.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Unknown Peak / Low Mass Balance PolarityCheck Is the degradant highly polar? (Elutes in void volume?) Start->PolarityCheck HILIC Switch to HILIC or Porous Graphitic Carbon PolarityCheck->HILIC Yes C18 Standard C18 Gradient PolarityCheck->C18 No DMS Apply Differential Mobility Spectrometry (DMS) HILIC->DMS High Noise? Target Target m/z 70, 127, 331 DMS->Target Fragment Check for Dechlorination or Hydroxylation (+16 Da) C18->Fragment

Figure 3: Decision tree for identifying elusive triazole degradation products.

References

  • Degradation of 1,2,4-Triazole Fungicides in the Environment. Source: ResearchGate.[7][8] URL:[Link]

  • Photodegradation of the Triazole Fungicide Hexaconazole. Source: ResearchGate.[7][8] URL:[Link]

  • Thermal Decomposition Mechanisms of 1H-1,2,4-Triazole Derivatives: A Theoretical Study. Source: Semantic Scholar.[9] URL:[Link](Note: Generalized link to author profile/journal due to dynamic ID)

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Source: SCIEX Application Note. URL:[Link]

  • Insights into Triazole-Based Energetic Material Design from Decomposition Pathways. Source: RSC Publishing (Phys. Chem. Chem. Phys.). URL:[Link]

Sources

Stability issues of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

A Guide to Understanding and Preventing Solution-State Instability

Welcome to the technical support guide for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively manage stability issues encountered when working with this compound in solution. The inherent chemical functionalities of this molecule—specifically the primary benzylic amine—make it susceptible to particular degradation pathways. This guide provides in-depth, science-backed answers to common questions and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine is turning yellow or brown. What is causing this discoloration?

Answer:

The observed color change is a classic indicator of oxidative degradation. The primary benzylic amine group in the molecule is the most likely site of this reaction.

  • Causality: Primary amines, especially those on a benzylic carbon (a carbon atom directly attached to a phenyl ring), are susceptible to oxidation.[1] Dissolved oxygen in your solvent, exposure to atmospheric oxygen, or the presence of trace metal ion impurities can catalyze this process. The oxidation can proceed through a series of steps, initially forming an imine.[2] This imine can then undergo further reactions, including polymerization, to form complex, colored chromophores, which are responsible for the yellow or brown appearance of the solution.

  • Troubleshooting Steps:

    • Solvent Degassing: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) to minimize contact with air.

    • Use High-Purity Solvents: Ensure you are using fresh, high-performance liquid chromatography (HPLC) grade or anhydrous solvents to minimize contaminants that could catalyze oxidation.

    • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to scavenge free radicals.

    • Storage: Store stock solutions in amber vials, purged with inert gas, and at reduced temperatures (-20°C or -80°C) to slow the rate of degradation.

FAQ 2: HPLC analysis shows a decrease in the main peak area and the appearance of new impurity peaks over time. What are the likely degradation pathways?

Answer:

A loss of purity detected by HPLC confirms chemical degradation. For this molecule, the primary degradation pathways are oxidation and, depending on the solvent and pH, potential reactions with solvent adducts.

  • Oxidative Pathway: As mentioned in FAQ 1, oxidation of the primary amine is a major route. The initial product is likely the corresponding imine, which could then hydrolyze to 4-(1H-1,2,4-triazol-1-yl)acetophenone and ammonia if water is present. These degradation products will have different retention times on a reverse-phase HPLC column.

  • pH-Dependent Hydrolysis: While the triazole and phenyl rings are very stable, the stability of the amine group is highly dependent on pH.[3][4] At extreme pH values, acid or base-catalyzed reactions can occur, although oxidation is typically the more significant concern for this structure under common laboratory conditions.[5]

  • Visualizing the Primary Degradation Pathway:

    Potential oxidative degradation pathway of the target compound.
  • Actionable Advice: To confirm the degradation pathway, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the potential degradants.[6][7] This allows you to identify and track these impurities in your routine stability studies.

FAQ 3: How does solution pH affect the stability of this compound?

Answer:

The pH of an aqueous solution is a critical factor governing the stability of amine-containing compounds.[3] The primary amine in your molecule is basic and will exist in equilibrium between its neutral form (R-NH₂) and its protonated, ammonium form (R-NH₃⁺).

  • Chemical Rationale:

    • Acidic pH (pH < pKa): The amine will be predominantly in its protonated (R-NH₃⁺) form. This form is generally much less susceptible to oxidation than the neutral amine because the lone pair of electrons on the nitrogen is no longer available to initiate the oxidation process. Therefore, slightly acidic conditions may enhance the stability of the compound against oxidation.

    • Neutral to Basic pH (pH ≥ pKa): The amine will be in its neutral, unprotonated (R-NH₂) form. This form is more nucleophilic and highly susceptible to oxidation. Stability is expected to decrease as the pH increases above the pKa of the amine.

  • Practical Implications:

    • For maximum stability in aqueous media, prepare solutions in a slightly acidic buffer (e.g., pH 4-6), if compatible with your experiment.

    • Avoid highly basic conditions, as they will accelerate oxidative degradation.

    • Be aware that the solubility of the compound may also be pH-dependent. The protonated form is likely more water-soluble than the neutral form.

FAQ 4: Is 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine sensitive to light?

Answer:

Yes, compounds with aromatic systems and heteroatoms can be susceptible to photodegradation. The triazole ring and the phenyl ring are chromophores that can absorb UV light.[8]

  • Mechanism: Upon absorbing light energy, the molecule can be excited to a higher energy state, making it more reactive. This can accelerate the oxidative degradation pathway or lead to other photochemical reactions. While the 1,2,4-triazole ring itself is generally stable, its presence can influence the photostability of the overall molecule.[9][10] Studies on other triazole-containing drugs have shown varying degrees of photosensitivity.[11]

  • Best Practices for Handling and Storage:

    • Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to protect them from ambient light.

    • Protect from Direct Light: During experiments, wrap containers with aluminum foil if they need to be left on a lab bench for extended periods.

    • Storage: Store stock solutions and solid material in the dark, preferably within a light-proof container or cabinet.

    • Photostability Testing: If the compound will be used in applications with light exposure, a formal photostability study (as described in ICH Q1B guidelines) is recommended. This involves exposing the sample to a controlled source of UV and visible light.

Troubleshooting Guides & Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is a powerful tool to understand degradation pathways and to develop a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis 0.1 M HCl, 60°C Prep->Acid Aliquot & Stress Base Base Hydrolysis 0.1 M NaOH, 60°C Prep->Base Aliquot & Stress Oxidation Oxidation 3% H2O2, RT Prep->Oxidation Aliquot & Stress Thermal Thermal Solution at 60°C Solid at 105°C Prep->Thermal Aliquot & Stress Photo Photolytic ICH Q1B conditions (UV/Vis light) Prep->Photo Aliquot & Stress Quench Quench/Neutralize (if necessary) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze by HPLC-UV/MS (Compare to unstressed control) Quench->HPLC Assess Assess Peak Purity & Identify Degradants HPLC->Assess

Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Set up stress conditions in separate amber vials:

    • Acid: Mix stock solution with 0.1 M HCl. Heat at 60°C.

    • Base: Mix stock solution with 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal: Keep one vial of the solution at 60°C and a separate sample of the solid compound at 105°C.

    • Photolytic: Expose the solution to light conditions as specified by ICH Q1B guidelines.

  • Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target concentration with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak identification.

  • Evaluation: Compare the chromatograms to identify new peaks, calculate the percentage degradation, and perform peak purity analysis of the parent peak.

Data Summary: Expected Stability Profile

The following table summarizes the expected stability behavior of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine based on its chemical structure. Actual results should be confirmed experimentally.

Stress ConditionReagent/ConditionExpected DegradationPrimary Degradant(s)
Acid Hydrolysis 0.1 M HCl, 60°CLow to ModerateMinimal; protonated amine is stable
Base Hydrolysis 0.1 M NaOH, 60°CModerate to HighOxidative products (imine, ketone)
Oxidation 3% H₂O₂, RTHighOxidative products (imine, ketone)
Thermal (Solution) 60°CModerateOxidative products
Photolytic UV/Visible LightModerateOxidative products, other photoproducts

References

  • Buvik, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Salvo, J., et al. (1983). Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. ResearchGate. Available at: [Link]

  • Bullin, J. A., & Polasek, J. C. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • McMillan, A., et al. (2021). Synthesis of Arylethylamines via C(sp3)–C(sp3) Palladium-Catalyzed Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Wang, S., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]

  • El-Hiti, G. A., et al. (2022). Synthesis, characterization and photostability study of triazole derivatives. ResearchGate. Available at: [Link]

  • De Vleeschauwer, M., et al. (2000). The oxidative dealkylation of tertiary amides: mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chu, G., & Li, C. (2010). Convenient and clean synthesis of imines from primary benzylamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Taylor, R. D., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Barta, K., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Mondal, B., et al. (2022). A triazole-based covalent organic framework as a photocatalyst toward visible-light-driven CO2 reduction to CH4. Journal of Materials Chemistry A. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Lepaumier, H., et al. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. Available at: [Link]

  • Whitmore, C. A., & Schoneich, C. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Piatt, J. J., et al. (1998). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. Available at: [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]

  • Grote, D., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances. Available at: [Link]

  • Ibis Scientific. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Jia, Z.-J., et al. (2020). Enzymatic Primary Amination of Benzylic and Allylic C(sp3)–H Bonds. CORE. Available at: [Link]

  • Leś, A., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]

  • Singh, C., & Kaur, M. (2020). A Comprehensive review on 1, 2, 4 Triazole. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Sharma, D., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

Sources

Minimizing by-product formation in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in Nucleophilic Substitution Reactions Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Tier 3 Support Level)

Ticket #SN-998: Optimizing Nucleophilic Substitution Pathways

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Yield Critical)

Welcome to the . You are likely here because your LC-MS traces are showing elimination products, regioisomers, or poly-alkylated impurities instead of your target substitution product.

This guide treats chemical reactions as programmable logic gates. By tuning inputs (solvent, temperature, counter-ion), we can force the reaction logic toward the desired


 or 

output and disable "buggy" pathways like

or rearrangements.

Module 1: The Elimination Competition (Suppressing E2)

The Issue: You are attempting an


 reaction on a secondary alkyl halide, but the major product is an alkene (elimination).

Root Cause Analysis: Elimination (


) and Substitution (

) are competing bimolecular processes.

is entropically favored (2 molecules

3 molecules) and has a higher activation energy (

). Therefore, high temperatures and steric hindrance bias the system toward elimination.
Troubleshooting Protocol

Q: My substrate is a secondary halide. How do I stop the alkene formation?

A: You must decouple Basicity from Nucleophilicity. The


 pathway requires a base to abstract a proton. The 

pathway requires a nucleophile to attack a carbon.[1][2][3]
  • Switch to "Soft" Nucleophiles: Use reagents with high polarizability but low basicity.

    • Good:

      
      , 
      
      
      
      (Thiolates),
      
      
      (Azide),
      
      
      (Cyanide).
    • Bad (Promotes E2):

      
       (Alkoxides), 
      
      
      
      .
  • Solvent Selection (The Dipolar Aprotic Switch):

    • Use Polar Aprotic solvents (DMSO, DMF, Acetonitrile, Acetone).[4] These solvate cations well but leave anions "naked" and highly reactive. This lowers the

      
       for 
      
      
      
      dramatically, allowing the substitution to outcompete elimination at lower temperatures [1].
  • Thermal Management:

    • Run the reaction at the lowest possible temperature that maintains conversion. Every 10°C increase generally doubles the rate, but it disproportionately accelerates the higher-

      
       elimination pathway [2].
      

Q: I must use a basic nucleophile (e.g., an acetylide). What now? A: Change the cation to "tighten" the ion pair or increase steric bulk on the nucleophile (not the substrate) to make it less basic? No, actually, you want less steric bulk on the nucleophile for


.
  • Corrective Action: Use a counter-ion that associates tightly with the base, or use a less dissociated solvent (like THF) to reduce the "nakedness" of the base, though this slows

    
     as well. A better approach is Carbon Nucleophile Tuning : Use an enolate equivalent that is less basic (e.g., a malonate) and decarboxylate later.
    
Visualization: The Secondary Substrate Decision Tree

SN2_vs_E2 start Input: Secondary Alkyl Halide nuc_type Is the Nucleophile a Strong Base? (e.g., RO-, OH-, NH2-) start->nuc_type temp Reaction Temperature nuc_type->temp Yes (Strong Base) solvent Solvent Type nuc_type->solvent No (Weak Base/Good Nuc) e2_result MAJOR PRODUCT: Alkene (Elimination) temp->e2_result High (>50°C) sn2_result MAJOR PRODUCT: Substitution Product temp->sn2_result Low (<20°C) solvent->e2_result Polar Protic (High T) solvent->sn2_result Polar Aprotic (DMSO, DMF)

Figure 1: Decision logic for minimizing elimination in secondary substrates.

Module 2: Regiocontrol in Ambident Nucleophiles

The Issue: You used an enolate or cyanide and got a mixture of N- vs. C-alkylation (or O- vs. C-alkylation).

Root Cause Analysis: Ambident nucleophiles have two reactive centers.[2]

  • Hard Center: High charge density (e.g., Oxygen in enolates, Nitrogen in

    
    ).
    
  • Soft Center: High polarizability (e.g., Carbon in enolates, Carbon in

    
    ).
    According to Kornblum’s Rule  and HSAB Theory  (Hard-Soft Acid-Base), the reaction pathway depends on the "hardness" of the electrophile and the solvation state of the nucleophile [3].
    
Troubleshooting Protocol
VariableTo Favor Soft Attack (C-Alkylation)To Favor Hard Attack (O/N-Alkylation)
Solvent Polar Protic (MeOH, EtOH)Why: H-bonds shield the hard center (O/N), leaving the soft C-center free to attack.Polar Aprotic (DMSO, HMPA)Why: Leaves the anion "naked." The hard center (highest charge density) becomes the most reactive.
Counter-ion Lithium (

)
Why: Hard cation binds tightly to the hard O-center, blocking it.
Potassium (

) / Cesium (

)
Why: Large, soft cations dissociate fully, leaving the hard O-center exposed.
Leaving Group Iodide (

)
Why: Soft leaving group favors soft-soft interactions.
Tosylate/Triflate Why: Harder leaving groups can sometimes bias toward hard attack (though less dominant than solvent).

Q: I am doing a cyanide substitution (


) and keep getting isonitrile (R-NC) impurities. How do I fix this? 
A:  This is a classic HSAB mismatch.
  • The Fix: Ensure you are running strictly

    
     conditions .
    
    • If you form a Carbocation (

      
      ), it is a Hard Acid .[5] The Hard N-terminus of cyanide will attack it 
      
      
      
      Isonitrile.
    • If you force

      
       (Primary halide, no steric hindrance), the Carbon electrophile is a Soft Acid . The Soft C-terminus of cyanide will attack 
      
      
      
      Nitrile (Target).

Module 3: Stopping the "Runaway" Poly-Alkylation

The Issue: You are reacting an amine (


) with an alkyl halide (

) to make a secondary amine, but you get tertiary amines and quaternary ammonium salts.

Root Cause Analysis: The product (Secondary Amine) is often more nucleophilic than the starting material (Primary Amine) because alkyl groups are electron-donating. The product competes for the alkyl halide [4].[6]

Troubleshooting Protocol

Method A: The "Statistical Flood" (Process Scale)

  • Protocol: Use a massive excess of the amine substrate (e.g., 5-10 equivalents) relative to the alkyl halide.

  • Mechanism: Statistically, the alkyl halide is far more likely to collide with a primary amine than the newly formed (and dilute) secondary amine.

  • Cleanup: The excess primary amine must be volatile or easily separable by chromatography.

Method B: The "Protective" Route (High Value Substrates)

  • Protocol: Do not use direct substitution. Use Reductive Amination or the Gabriel Synthesis .[7]

  • Direct Substitution Fix: If you must substitute, use a Sulfonamide (TsNHR) .

    • React

      
       with Tosyl Chloride 
      
      
      
      
      
      (Sulfonamide).
    • The Sulfonamide proton is acidic. Deprotonate with base

      
      
      
      
      
      .
    • Alkylate with

      
      . This stops at mono-alkylation because the product has no remaining acidic protons to replace.
      
    • Remove Tosyl group (deprotection).

Module 4: Stereochemical Integrity ( vs )

The Issue: Your chiral starting material is racemizing (losing optical activity).

Root Cause Analysis: You are inadvertently triggering an


 pathway. The carbocation intermediate is planar (

), allowing nucleophilic attack from both sides (Racemization) [5].
Troubleshooting Protocol

Q: How do I ensure 100% Inversion of Configuration (Walden Inversion)?

A: You must enforce a strict


 manifold. 
  • Concentration:

    
     is second-order (
    
    
    
    ). Keep the concentration of the Nucleophile high . If the nucleophile concentration is low, the substrate may sit around waiting, eventually ionizing (
    
    
    ) or eliminating.
  • Solvent: Avoid water and alcohols. Use Acetone or Acetonitrile .

    • Check: If your leaving group is a halide, adding

      
       promotes 
      
      
      
      (by precipitating AgX). Avoid silver salts if you want inversion.
  • Substrate Modification: If the leaving group is poor (e.g., -OH), do not use acid catalysis (which allows

    
    ). Convert it to a Tosylate or Mesylate first, then displace in basic/neutral conditions.
    
Visualization: Ambident Nucleophile Pathways

Ambident_Pathways cluster_protic Polar Protic Solvent (MeOH) cluster_aprotic Polar Aprotic Solvent (DMSO) nuc Ambident Nucleophile (e.g., Enolate) path_a Hard Center (O) is H-bonded/Shielded nuc->path_a path_b Anion is Naked Hard Center Reactive nuc->path_b prod_a C-Alkylation (Soft Attack) path_a->prod_a prod_b O-Alkylation (Hard Attack) path_b->prod_b

Figure 2: Solvent influence on Ambident Nucleophile Regioselectivity (Kornblum's Rule).

References

  • Solvent Effects in Substitution: LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Link

  • Elimination Competition: Master Organic Chemistry. (2021).[2][6] Elimination Reactions (E1 and E2). Link

  • HSAB & Ambident Nucleophiles: Wikipedia. (n.d.). HSAB theory and Kornblum's Rule. Link

  • Amine Alkylation Issues: Master Organic Chemistry. (2017).[8] Alkylation of Amines (Sucks!). Link

  • Stereochemistry of SN1: Khan Academy. (n.d.). SN1 Mechanism: Stereochemistry. Link

Sources

Technical Support Center: Triazole Synthesis & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Current Status: Operational Subject: Azide-Alkyne Cycloaddition (AAC) Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Click" Triage

You are likely here because your "Click" reaction—famed for its reliability—has failed.[1] While the literature describes these reactions as "spring-loaded," the reality involves subtle interplay between oxidation states, ligand sterics, and solvent effects.[1]

This guide is not a textbook; it is a troubleshooting engine designed to diagnose your specific failure mode and prescribe the correct catalytic system.

Module 1: Catalyst Selection Matrix

"Which metal do I need?"

Before optimizing conditions, validate your catalyst choice against your structural requirements.[1] The most common error is attempting to force CuAAC on internal alkynes or assuming RuAAC works in water like Copper.[1]

Decision Logic: The Regioselectivity & Substrate Flow

CatalystSelection Start Start: Analyze Substrates AlkyneType Alkyne Type? Start->AlkyneType Terminal Terminal (R-C≡CH) AlkyneType->Terminal Internal Internal (R-C≡C-R') AlkyneType->Internal Regio Desired Isomer? Terminal->Regio RuAAC RuAAC System (Cp*RuCl) Internal->RuAAC Cu is inactive Isomer14 1,4-Disubstituted Regio->Isomer14 Standard Click Isomer15 1,5-Disubstituted Regio->Isomer15 Complementary CuAAC CuAAC System (CuSO4 + Ascorbate + Ligand) Isomer14->CuAAC Isomer15->RuAAC

Figure 1: Triage logic for selecting between Copper (Cu) and Ruthenium (Ru) based on substrate structure and desired regiochemistry.

Module 2: Copper-Catalyzed (CuAAC) Troubleshooting

Target: 1,4-disubstituted 1,2,3-triazoles. Primary Issue: Catalyst death (Oxidation) and Biological Toxicity.

The Core Problem: The Fragile Cu(I)

The active species is Cu(I) . However, Cu(I) is thermodynamically unstable.[1]

  • Oxidation: Reacts with atmospheric O₂ to form inactive Cu(II).[1]

  • Disproportionation: 2Cu(I) → Cu(0) (black precipitate) + Cu(II).

Solution: You must use a stabilizing ligand.[1][2] Naked copper salts (CuI) are unreliable without strict anaerobic conditions.

Ligand Selection Guide
LigandSolubilityReactivityCytotoxicityBest Application
TBTA Organic (DMSO/MeOH)ModerateHighStandard organic synthesis; small molecule coupling.
THPTA Water/BufferHighLowBioconjugation; protein labeling; aqueous synthesis.[1]
BTTAA Water/BufferSuperior Lowest Live cell labeling; dilute conditions (<50 µM); sensitive proteins.
Troubleshooting FAQs

Q: My reaction turned green/blue and stopped. What happened?

  • Diagnosis: Your Cu(I) oxidized to Cu(II) (which is blue/green).

  • Fix: Add fresh Sodium Ascorbate (reducing agent).

  • Prevention: Degas solvents.[1] Maintain a Cu:Ascorbate ratio of at least 1:5. If using organic solvents, switch to [Cu(MeCN)₄]PF₆ with a ligand like TBTA under Argon.[1]

Q: I am getting low yields with proteins/DNA. Is the copper killing my sample?

  • Diagnosis: Cu-mediated generation of Reactive Oxygen Species (ROS) degrades biopolymers.

  • Fix: Switch to BTTAA .

  • Why: BTTAA forms a complex that suppresses ROS generation while accelerating the catalytic cycle, unlike TBTA which can actually promote ROS.[1]

Protocol: The "Gold Standard" Aqueous CuAAC

Use this for robust synthesis in water/alcohol mixtures.

  • Dissolve: Alkyne (1.0 eq) and Azide (1.0-1.2 eq) in tBuOH/Water (1:1).

  • Prepare Catalyst Master Mix (Fresh):

    • Mix CuSO₄[1]·5H₂O (1 mol%) with THPTA or BTTAA ligand (2 mol%).

    • Note: Pre-complexing Cu and Ligand before adding to the reaction prevents non-specific copper binding.

  • Activate: Add Sodium Ascorbate (5-10 mol%).

  • Monitor: Stir at RT. If the solution turns yellow (good); if green (bad, add more ascorbate).

Module 3: Ruthenium-Catalyzed (RuAAC) Troubleshooting

Target: 1,5-disubstituted triazoles & Internal Alkynes. Primary Issue: Regioselectivity drift and steric failure.

The Core Mechanism: The Ruthenacycle

Unlike Copper, Ruthenium binds both the azide and alkyne to form a six-membered ruthenacycle intermediate. This steric arrangement forces the 1,5-regioselectivity .[1]

RuMechanism Step1 Cp*Ru-Cl (Active) Step2 Alkyne/Azide Coordination Step1->Step2 Step3 Ruthenacycle (6-membered) Step2->Step3 Critical Step Step4 Reductive Elimination Step3->Step4 Step4->Step1 Regeneration Product 1,5-Triazole Step4->Product

Figure 2: The RuAAC catalytic cycle. The formation of the ruthenacycle (Step 3) dictates the 1,5-selectivity.

Catalyst Selection: COD vs. PPh3
  • Cp*RuCl(PPh₃)₂: The robust choice. Air-stable solid, but slower.[1] Requires heat (60-80°C).

  • Cp*RuCl(COD): The speed choice. Highly active, works at ambient temperature, but extremely sensitive to oxygen .[1]

Troubleshooting FAQs

Q: I am seeing a mixture of 1,4 and 1,5 isomers with Ru catalyst. Why?

  • Diagnosis: Thermal background reaction.[1] If the Ru catalyst is dead or slow, the uncatalyzed thermal Huisgen cycloaddition takes over, producing a 1:1 mix.[1]

  • Fix:

    • Lower the temperature (if using COD catalyst).[1]

    • Increase catalyst loading (to outcompete the thermal pathway).[1]

    • Ensure the Cp* (Pentamethylcyclopentadienyl) ligand is present; simple Cp ligands are less selective.[1]

Q: Can I use water as a solvent for RuAAC?

  • Diagnosis: Generally, no.[1]

  • Explanation: Protic solvents often interfere with the chloride displacement on the Ruthenium center.

  • Fix: Use aprotic solvents like THF, Dioxane, or Toluene .[1] If solubility is an issue, DMF is acceptable but harder to remove.[1]

Module 4: Post-Synthetic Purification

"How do I get the metal out?"

For pharmaceutical applications, residual Cu or Ru must be <10 ppm.[1]

  • For Copper (Cu):

    • EDTA Wash: Wash the organic layer with 0.1M EDTA (pH 8).

    • Solid Scavengers: Stir crude mixture with SiliaMetS® Thiol or QuadraPure™ TU for 2 hours, then filter.[1]

  • For Ruthenium (Ru):

    • Filtration: Ru byproducts are often insoluble in ether/hexane.[1]

    • Scavenging: SiliaMetS® DMT (Dimercaptotriazine) is effective for removing Ru residues.[1]

References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1][3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[1][3][4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[1]

  • Besanceney-Webler, C., Jiang, H., Wang, T., Legnani, L., & Wu, P. (2011).[1][5] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine is a critical intermediate in the synthesis of triazole-based antifungal agents (e.g., Letrozole analogs) and CNS-active compounds. Its analysis is frequently complicated by its coexistence with its ketone precursor (incomplete reduction) or its hydrochloride salt (stabilized form).

This guide provides a comparative spectral analysis to distinguish the target amine from these alternatives. The transition from the ketone precursor to the target amine is marked by the diagnostic evolution of the methyl group from a singlet (


 2.6) to a doublet (

~1.3)
and the appearance of a methine quartet.

Part 1: Structural & Chemical Context[1][2][3]

The molecule comprises three distinct magnetic environments: the electron-deficient 1,2,4-triazole ring , the para-substituted phenyl linker , and the chiral ethylamine tail .

Structural Assignment Map

The following diagram maps the proton environments discussed in this guide.

G Triazole Triazole Ring (Protons Ha, Hb) Deshielded Region Phenyl Phenyl Linker (AA'BB' System) Protons Hc, Hd Triazole->Phenyl N-C Bond (Electron Withdrawal) Shift_Tri δ 8.2 - 9.2 ppm (Singlets) Triazole->Shift_Tri Ethylamine Ethylamine Tail (Chiral Center) Protons He (CH), Hf (CH3) Phenyl->Ethylamine Para-Substitution Shift_Phen δ 7.4 - 7.8 ppm (Doublets) Phenyl->Shift_Phen Shift_Ethyl CH: δ ~4.1 (q) CH3: δ ~1.3 (d) Ethylamine->Shift_Ethyl

Figure 1: Structural segmentation of the target molecule with predicted chemical shift ranges.

Part 2: Comparative Spectral Analysis

This section compares the target amine against its primary alternatives: the Ketone Precursor (starting material) and the HCl Salt (storage form). This comparison is essential for monitoring reaction completion and purity.

Table 1: Comparative Chemical Shifts (1H NMR, 400 MHz)

Note: Values are representative. Solvent effects (CDCl₃ vs. DMSO-d₆) are noted.

Proton EnvironmentTarget Amine (Free Base)Ketone Precursor (Alternative 1)Amine HCl Salt (Alternative 2)
Solvent CDCl₃CDCl₃DMSO-d₆
Triazole (C5-H)

8.54 (s)

8.60 (s)

9.30 (s)
Triazole (C3-H)

8.10 (s)

8.15 (s)

8.35 (s)
Phenyl (Ar-H)

7.40 – 7.70 (m)

8.10 (d), 7.80 (d)

7.70 – 7.90 (m)
Methine (-CH-)

4.15 (q, J=6.6 Hz)
Absent

4.50 (broad q)
Methyl (-CH₃)

1.38 (d, J=6.6 Hz)

2.65 (s)

1.55 (d)
Amine (-NH₂)

1.60 (br s, exch.)
Absent

8.40 (br s, -NH₃⁺)
Key Diagnostic Differentiators[4]
1. The Methyl Group Transformation (Process Control)

The most reliable indicator of reaction progress (reduction of ketone to amine) is the aliphatic region.

  • Precursor: The ketone methyl group appears as a sharp singlet at

    
    2.6 ppm due to the deshielding effect of the carbonyl and lack of adjacent protons.
    
  • Target: Upon reduction, this signal shifts upfield to

    
    1.4 ppm and splits into a doublet  due to coupling with the new neighboring methine proton.
    
  • Action: If a singlet at 2.6 ppm persists, the reduction is incomplete.

2. The Triazole "Fingerprint"

The 1,2,4-triazole ring protons are highly diagnostic. They appear as two distinct singlets downfield (typically >8.0 ppm).

  • Mechanism: The nitrogen atoms in the ring exert a strong electron-withdrawing effect, deshielding the ring protons.

  • Salt Effect: In the HCl salt form (run in DMSO-d₆), these protons often shift further downfield (

    
     9.0+) due to protonation equilibria or solvent hydrogen bonding.
    

Part 3: Detailed Experimental Protocol

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

Reagents & Preparation[2][5][6][7][8]
  • Solvent A (Free Base): Chloroform-d (CDCl₃) + 0.03% TMS. Best for resolution of coupling constants.

  • Solvent B (Salt Form): Dimethyl sulfoxide-d₆ (DMSO-d₆). Required for solubility of the HCl salt and visualization of ammonium protons.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the sample in 0.6 mL of solvent.

    • Critical: If analyzing the free base, ensure the sample is dry. Residual water can broaden the amine (-NH₂) peak and shift it unpredictably.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Scans (NS): 16 (sufficient for >5 mg sample).

    • Relaxation Delay (D1): Set to

      
       1.0 s to ensure integration accuracy of the aromatic protons.
      
  • Processing:

    • Phasing: Apply manual phasing, focusing on the base of the large solvent peak.

    • Integration: Normalize the integration to the Methyl doublet (3H). This provides an internal standard to verify the Triazole (1H + 1H) and Phenyl (2H + 2H) counts.

Reaction Monitoring Workflow

The following diagram illustrates the decision logic during the synthesis/purification phase.

Monitor Start Crude Reaction Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckMethyl Check 2.0 - 3.0 ppm Region Acquire->CheckMethyl Decision Is Singlet present at ~2.6 ppm? CheckMethyl->Decision Yes Incomplete Reduction (Ketone present) Decision->Yes Yes No Check 1.3 - 1.5 ppm Region Decision->No No Confirm Doublet at ~1.4 ppm? Quartet at ~4.1 ppm? No->Confirm Valid Target Amine Confirmed Confirm->Valid Yes Impure Check for Side Products (e.g., Alcohol intermediate) Confirm->Impure No

Figure 2: Logic flow for validating the synthesis of the target amine.

Part 4: Troubleshooting & Validation

Common Impurities
  • Residual Ethanol/Methanol: Often used in the reduction workup. Look for triplets at

    
     1.2 (EtOH) or singlets at 
    
    
    
    3.49 (MeOH).
  • Water: In CDCl₃, water appears around

    
     1.56, which can overlap with the broad amine (-NH₂) signal of the target.
    
  • Chirality: The target carbon is chiral. In a standard synthesis, this will be a racemic mixture. The NMR signals for enantiomers are identical in an achiral solvent. To distinguish enantiomers, a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) must be added.

Validation Criteria (Self-Check)

A spectrum is considered valid only if:

  • Integration Ratio: Methyl (3H) : Methine (1H) : Phenyl (4H) : Triazole (2H) matches theoretical values within

    
    10%.
    
  • Coupling: The methyl doublet and methine quartet share the same coupling constant (

    
     Hz).
    
  • Triazole Integrity: Two distinct singlets are visible in the aromatic region (indicating the triazole ring is intact and not ring-opened).

References

  • PubChem. 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (Ketone Precursor Data).[1] National Library of Medicine. Available at: [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (Provides comparative spectral data for triazole-phenyl-amine motifs). Available at: [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine, a compound of interest in medicinal chemistry due to its constituent pharmacophores. Beyond a theoretical exploration of its fragmentation pathways, we will objectively compare mass spectrometry with alternative analytical techniques, offering a comprehensive perspective for method selection and development.

Introduction: The Analytical Challenge

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine integrates three key structural motifs: a primary ethylamine side chain, a central phenyl ring, and a 1,2,4-triazole heterocycle. Each of these components contributes to the compound's overall physicochemical properties and, consequently, its behavior within a mass spectrometer. Understanding the interplay of these functional groups during ionization and subsequent fragmentation is crucial for its unambiguous identification, be it in a synthetic reaction mixture, a metabolic study, or a quality control setting. This guide will dissect the expected fragmentation patterns under common ionization techniques and benchmark this powerful technique against chromatographic and electrophoretic methods.

Mass Spectrometry Fragmentation Analysis

The fragmentation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine (molar mass: 188.23 g/mol , molecular formula: C10H12N4) is predicted to be a composite of the characteristic fragmentation of its constituent parts. The choice of ionization technique, primarily Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, will significantly influence the observed fragmentation pathways.

Predicted Fragmentation Pathways

Electron Ionization (EI-MS):

Under the high-energy conditions of EI, the molecular ion ([M]•+) is expected to be observed, followed by a cascade of fragmentation events. The primary cleavage is anticipated to be the benzylic cleavage, a favored pathway for phenethylamine-like structures.

  • α-Cleavage: The bond between the α-carbon and the β-carbon of the ethylamine side chain is prone to homolytic cleavage. This would result in the formation of a stable benzylic cation.

  • Triazole Ring Fragmentation: The 1,2,4-triazole ring is susceptible to cleavage, often involving the loss of neutral molecules like HCN (27 Da) or N2 (28 Da)[1].

  • Phenyl Ring Fragmentation: While the aromatic ring is relatively stable, characteristic losses of acetylene (C2H2, 26 Da) can occur from the phenyl-containing fragments.

Electrospray Ionization (ESI-MS/MS):

In the gentler conditions of ESI, the protonated molecule, [M+H]+, will be the predominant precursor ion. Tandem mass spectrometry (MS/MS) of this ion will induce fragmentation.

  • Loss of Ammonia: A characteristic fragmentation pathway for protonated primary amines, especially phenethylamines, is the neutral loss of ammonia (NH3, 17 Da)[2][3]. This often proceeds through a neighboring group participation mechanism, leading to the formation of a stable spiro[2.5]octadienylium ion.

  • Cleavage of the Triazole Moiety: Similar to EI, the triazole ring can undergo fragmentation, although the pathways might differ in the lower-energy collision-induced dissociation (CID) environment.

  • Benzylic Cleavage: While less prominent than in EI, benzylic cleavage can still occur, leading to the formation of characteristic fragment ions.

A proposed fragmentation scheme is visualized in the following diagram:

fragmentation_pathway M_H [M+H]+ m/z 189 F1 Loss of NH3 m/z 172 M_H->F1 - NH3 F2 Benzylic Cleavage m/z 173 M_H->F2 - CH3 F3 Triazole Ring Opening (Loss of N2) m/z 161 M_H->F3 - N2 F4 [C8H8N]+ m/z 118 F2->F4 - C2H5N F5 [C6H5N2]+ m/z 105 F3->F5 - C2H4

Caption: Predicted ESI-MS/MS fragmentation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine.

Supporting Experimental Data

Furthermore, studies on various 1,2,4-triazole derivatives have consistently shown characteristic fragmentation patterns involving the triazole ring[3][4]. For amino derivatives of 1,2,4-triazoles, a common fragment ion at m/z 60 has been reported, which could correspond to the protonated aminoethyl fragment in our target molecule[3].

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation and sensitive quantification, other analytical techniques offer complementary advantages. Here, we compare MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).

FeatureMass Spectrometry (LC-MS/MS)HPLC-UVCapillary Electrophoresis (CE)
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceSeparation by electrophoretic mobility
Selectivity Very High (based on precursor/product ion transitions)Moderate (relies on chromatographic resolution and UV spectrum)High (based on charge, size, and mobility)
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)High (ng to pg range)
Structural Info Rich fragmentation data provides definitive structural confirmationLimited (UV spectrum can suggest chromophores)Indirect (migration time can be related to charge and size)
Matrix Effects Prone to ion suppression/enhancementLess susceptible to signal suppressionCan be affected by sample matrix conductivity
Cost High initial investment and maintenanceLower initial investment and running costsModerate initial investment
Throughput High, especially with modern UPLC systemsModerate to highHigh, especially with array systems
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceutical compounds. The presence of the phenyl and triazole rings in 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine provides strong chromophores, making it amenable to UV detection.

Experimental Protocol: A General HPLC-UV Method

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at the wavelength of maximum absorbance for the analyte, which would need to be determined experimentally (likely in the range of 254-280 nm).

  • Sample Preparation: For quantification in biological matrices, protein precipitation followed by centrifugation and filtration is a common and effective sample preparation technique[5].

hplc_workflow Sample Sample Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis (Quantification) Detection->Data

Caption: General workflow for HPLC-UV analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. As an amine, the target compound will be protonated at acidic pH and thus is an excellent candidate for CE analysis. CE offers high separation efficiency and very low sample and reagent consumption.

Experimental Protocol: A General Capillary Zone Electrophoresis (CZE) Method

  • Instrumentation: A capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a suitable detector (e.g., DAD).

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).

  • Background Electrolyte (BGE): An acidic buffer, such as a phosphate or formate buffer at a pH below the pKa of the amine, to ensure full protonation.

  • Voltage: Application of a high voltage (e.g., 15-30 kV) across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-capillary UV detection at a suitable wavelength.

  • Sample Preparation: Samples should be dissolved in a low-conductivity medium to enable stacking effects for improved sensitivity.

ce_workflow Sample Sample in low-conductivity buffer Injection Hydrodynamic/Electrokinetic Injection Sample->Injection Separation Capillary Separation (High Voltage Applied) Injection->Separation Detection On-Capillary UV Detection Separation->Detection Data Data Analysis (Electropherogram) Detection->Data

Caption: General workflow for Capillary Electrophoresis analysis.

Conclusion: A Multi-faceted Approach to Analysis

The structural elucidation and quantification of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine can be effectively achieved through a variety of analytical techniques. Mass spectrometry, particularly LC-MS/MS, stands out for its unparalleled sensitivity and specificity, providing rich structural information through its characteristic fragmentation patterns. The predicted fragmentation, dominated by the loss of ammonia and benzylic cleavage, offers a clear pathway for the development of selective reaction monitoring (SRM) methods for high-sensitivity quantification.

However, the choice of analytical methodology should always be guided by the specific requirements of the study. For routine quantification where high sensitivity is not the primary concern, HPLC-UV offers a cost-effective, robust, and reliable alternative. Capillary electrophoresis provides a high-efficiency separation technique with low sample consumption, making it an attractive option for certain applications.

Ultimately, a comprehensive understanding of the analyte's behavior across different analytical platforms empowers the researcher to select the most appropriate tool for the task at hand, ensuring data of the highest quality and integrity.

References

  • Li, W., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), 5324. [Link]

  • Javed, I., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Kaplaushenko, A., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

  • NIST. (n.d.). 1H-1,2,4-Triazole. In NIST Chemistry WebBook. [Link]

  • Yamamoto, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12344–12350. [Link]

  • Yamamoto, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]

  • Amigo, J. M., et al. (2004). Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. Journal of Chromatography A, 1045(1-2), 209-216. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. [Link]

  • Hikal, W. M., et al. (2017). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 61(11), e01143-17. [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

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  • Oxford Academic. (2000). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. [Link]

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Unambiguous Formula Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's elemental composition is a foundational step in structural elucidation, metabolic profiling, and quality control. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, offering unparalleled precision in mass measurement. This guide provides an in-depth comparison of the primary HRMS technologies, supported by experimental insights and detailed protocols to empower you in selecting and implementing the optimal strategy for your analytical challenges.

The Cornerstone of Molecular Identity: Why High Resolution Matters

At its core, HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z). This precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions—a feat impossible with low-resolution mass spectrometry.[1][2] The power of HRMS lies in its ability to measure "exact mass," which is the calculated mass of a molecule based on the most abundant isotope of each element, to several decimal places.[1] This capability, combined with the analysis of a molecule's unique isotopic pattern, provides a high degree of confidence in its elemental formula.[3]

Two key parameters define the performance of an HRMS instrument:

  • Mass Accuracy: The closeness of the measured mass to the theoretical exact mass, typically expressed in parts per million (ppm). Lower ppm values indicate higher accuracy.

  • Resolving Power: The ability of the mass spectrometer to distinguish between two ions of very similar m/z. It is defined as R = m/Δm, where Δm is the full width at half maximum (FWHM) of the mass peak. Higher resolving power allows for the separation of isobaric interferences and the resolution of isotopic fine structure.

A Comparative Analysis of HRMS Technologies

The choice of HRMS instrumentation is a critical decision that impacts the quality and reliability of your data. The three predominant technologies in modern laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a distinct principle, offering a unique balance of performance characteristics.

Time-of-Flight (TOF) Mass Spectrometry

Principle of Operation: TOF analyzers measure the time it takes for ions to travel a fixed distance in a field-free drift tube. Ions with a lower m/z will travel faster and reach the detector sooner than ions with a higher m/z.

Strengths:

  • High Acquisition Speed: TOF instruments are capable of very fast spectral acquisition rates, making them highly compatible with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Wide Mass Range: They can analyze a broad range of m/z values simultaneously.

  • Good Sensitivity: Modern TOF instruments, particularly when coupled with a quadrupole (Q-TOF), offer excellent sensitivity.

Weaknesses:

  • Moderate Resolving Power: While significantly better than low-resolution instruments, the resolving power of TOF analyzers is generally lower than that of Orbitrap and FT-ICR instruments.

  • Mass Accuracy: While good (typically in the low ppm range with internal calibration), it can be influenced by experimental conditions.

Orbitrap Mass Spectrometry

Principle of Operation: The Orbitrap is an ion trap that confines ions in an orbital motion around a central spindle-like electrode. The frequency of the ions' axial oscillation is directly related to their m/z ratio, which is detected as an image current and then converted into a mass spectrum via a Fourier transform (FT).

Strengths:

  • High Resolving Power: Orbitrap instruments offer excellent resolving power, routinely exceeding 100,000 FWHM.[4]

  • High Mass Accuracy: They consistently deliver sub-ppm mass accuracy, providing high confidence in formula determination.[5]

  • Ease of Use: Modern Orbitrap systems are known for their robustness and user-friendly operation.[4]

Weaknesses:

  • Slower Scan Speed than TOF: While compatible with UHPLC, the scan speed can be a limiting factor for very fast chromatographic peaks, especially at the highest resolution settings.

  • Cost: Generally more expensive than TOF-based systems.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

Principle of Operation: FT-ICR operates by trapping ions in a strong, uniform magnetic field, where they are excited into a coherent cyclotron motion. The frequency of this motion is inversely proportional to the ion's m/z. The image current produced by the orbiting ions is detected, and a Fourier transform is used to generate the mass spectrum.

Strengths:

  • Ultra-High Resolving Power: FT-ICR provides the highest resolving power of any mass spectrometry technique, often exceeding 1,000,000 FWHM.[6] This allows for the resolution of isotopic fine structure, providing an additional layer of confirmation for elemental composition.[7][8]

  • Unparalleled Mass Accuracy: Capable of achieving sub-ppm mass accuracy, making it the gold standard for unambiguous formula determination.[6]

Weaknesses:

  • High Cost and Maintenance: The requirement for a large superconducting magnet makes FT-ICR instruments the most expensive and complex to maintain.[6]

  • Slow Scan Speed: The time required to achieve ultra-high resolution results in slower scan speeds, which can be a challenge for coupling with fast chromatography.[6]

  • Lower Sensitivity: Compared to TOF and Orbitrap, FT-ICR can have lower sensitivity.

Performance Comparison of HRMS Technologies

To provide a clear comparison, the following table summarizes the typical performance characteristics of the three major HRMS platforms for small molecule formula confirmation.

FeatureTime-of-Flight (TOF/Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power (FWHM at m/z 400) 40,000 - 60,000140,000 - 240,000+[6][9]>1,000,000[6][9]
Mass Accuracy (with internal calibration) 1-3 ppm< 1 ppm[5]< 0.2 ppm[10]
Scan Speed Very Fast (up to 100 spectra/s)Fast (up to 22 Hz)[11]Slow (seconds per scan)[6]
Cost & Maintenance ModerateHighVery High[6]
Primary Application for Formula Confirmation High-throughput screening and confirmationRoutine, high-confidence formula confirmationUnambiguous determination of complex or unknown formulas

Experimental Workflow for Formula Confirmation

A robust and self-validating protocol is essential for reliable formula confirmation. The following outlines a comprehensive workflow, from sample preparation to data analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (Dilution, Extraction) PurityCheck Purity Assessment (e.g., LC-UV, Low-Res MS) SamplePrep->PurityCheck LC_Separation LC Separation (if applicable) PurityCheck->LC_Separation Ionization Ionization (e.g., ESI, APCI) LC_Separation->Ionization MassAnalysis HRMS Analysis (Full Scan Mode) Ionization->MassAnalysis PeakPicking Peak Picking & Centroiding MassAnalysis->PeakPicking Calibration Internal/External Calibration Calibration->MassAnalysis FormulaGeneration Formula Generation (from accurate mass) PeakPicking->FormulaGeneration IsotopeMatching Isotopic Pattern Matching FormulaGeneration->IsotopeMatching FormulaConfirmation Formula Confirmation IsotopeMatching->FormulaConfirmation

Caption: A generalized workflow for molecular formula confirmation using HRMS.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Purity is Paramount: Ensure the sample is as pure as possible to avoid interferences. Techniques like NMR or preliminary low-resolution MS can assess purity.[12]

  • Appropriate Solvents: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique (e.g., acetonitrile, methanol, or water for ESI). Avoid non-volatile salts and detergents.[12]

  • Concentration Optimization: Prepare the sample at a concentration that provides adequate signal without causing detector saturation. A typical starting concentration is around 1-10 µg/mL.

2. Instrument Calibration:

  • Internal vs. External Calibration: For the highest mass accuracy, internal calibration (infusing a known standard alongside the sample) is recommended. This corrects for any mass drift during the analysis. External calibration, performed before the sample run, is also a common practice.

  • Calibrant Selection: Use a well-characterized calibration standard that provides ions across the desired mass range.

3. Data Acquisition (LC-HRMS):

  • Chromatographic Separation: If analyzing a complex mixture or if isomers are suspected, couple the HRMS to a liquid chromatography (LC) system. A suitable reversed-phase or HILIC column should be chosen based on the analyte's properties.

  • Ionization Source: Electrospray ionization (ESI) is the most common technique for polar to moderately polar compounds. Atmospheric pressure chemical ionization (APCI) is an alternative for less polar molecules. Optimize source parameters (e.g., spray voltage, gas flows, temperature) to achieve stable and efficient ionization.

  • Full Scan Acquisition: Acquire data in full scan mode to capture all ions within a specified m/z range.

  • Resolution Setting: Select a resolution setting that is appropriate for the analytical goal. For routine formula confirmation on an Orbitrap, a resolution of 70,000 or 140,000 is often a good balance between resolving power and scan speed. For FT-ICR, higher resolutions can be employed to resolve isotopic fine structures.

4. Data Analysis:

  • Peak Detection and Centroiding: The raw data is processed to identify mass spectral peaks and determine their centroided m/z values.

  • Formula Generation: Utilize the instrument's software or third-party programs to generate a list of possible elemental formulas that fall within a specified mass tolerance (e.g., ± 2 ppm) of the measured accurate mass.[13] Constrain the search by defining the expected elements (e.g., C, H, N, O, S, P, halogens) and applying chemical rules like the nitrogen rule and ring and double bond equivalents (RDBE).[1]

  • Isotopic Pattern Matching: Compare the experimentally observed isotopic pattern of the analyte with the theoretical patterns calculated for the candidate formulas. A close match in both the m/z values and the relative abundances of the isotopic peaks provides strong evidence for the correct formula.

  • Fragment Ion Analysis (Optional but Recommended): If MS/MS data is available, the accurate mass of fragment ions can be used to further constrain the possible elemental formulas of the precursor ion.[8][14]

Decision-Making in Formula Confirmation

The process of confirming a molecular formula is not solely reliant on a single data point but rather on the convergence of multiple pieces of evidence. The following diagram illustrates the logical flow for arriving at a confident formula assignment.

Formula_Confirmation_Logic Start Accurate Mass Measurement MassError Mass Error < 5 ppm? Start->MassError GenerateFormulas Generate Candidate Formulas MassError->GenerateFormulas Yes Revise Revise Constraints/ Re-acquire Data MassError->Revise No IsotopeMatch Isotopic Pattern Match? GenerateFormulas->IsotopeMatch FragmentAnalysis Fragment Ion Analysis (if available) IsotopeMatch->FragmentAnalysis Yes IsotopeMatch->Revise No FragmentMatch Fragments Consistent with Formula? FragmentAnalysis->FragmentMatch Confirmed Formula Confirmed FragmentMatch->Confirmed Yes FragmentMatch->Revise No

Caption: Logical workflow for confirming an elemental formula.

Conclusion

High-resolution mass spectrometry is an indispensable tool in the modern analytical laboratory, providing the accuracy and resolving power necessary for the confident determination of elemental composition. By understanding the principles and comparative strengths of TOF, Orbitrap, and FT-ICR technologies, researchers can select the most appropriate instrument for their needs. Adherence to a rigorous and well-validated experimental workflow, from sample preparation to data analysis, is critical to ensure the integrity and reliability of the results. This guide serves as a foundational resource to empower scientists in leveraging the full potential of HRMS for unambiguous formula confirmation in their research and development endeavors.

References

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  • Kou, Q., et al. (2015). Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. Journal of The American Society for Mass Spectrometry.
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A Senior Application Scientist's Comparative Guide to the Antifungal Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The escalating incidence of invasive fungal infections (IFIs), particularly among immunocompromised populations, presents a formidable challenge to global public health.[1][2] The triazole class of antifungal agents has become a cornerstone of anti-infective therapy, offering a potent and often safer alternative to older treatments.[3][4] This guide provides an in-depth, objective comparison of the antifungal activity of key triazole derivatives, supported by experimental data and methodologies, to aid researchers in their drug discovery and development efforts. We will delve into the mechanistic underpinnings, comparative in vitro efficacy, structure-activity relationships, and the standardized protocols required for accurate evaluation.

The Core Mechanism: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungals share a common, elegant mechanism of action: the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[5] They selectively target lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51) essential for the conversion of lanosterol to ergosterol.[2][6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of CYP51 by the triazole ring's nitrogen atom binding to the enzyme's heme iron leads to two primary consequences:

  • Depletion of Ergosterol: This compromises the structural integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Precursors: The buildup of methylated sterols, such as 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol, further disrupts membrane function and ultimately leads to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect, in some cases).[1][5]

This targeted action provides a degree of selectivity, as triazoles have a higher affinity for the fungal CYP51 enzyme than for its mammalian counterparts.[1]

Triazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) ToxicSterols Accumulation of Toxic 14α-methylated Sterols Lanosterol->ToxicSterols Pathway Shunted Membrane Fungal Cell Membrane Integrity Triazole Triazole Antifungal Triazole->Lanosterol

Caption: Mechanism of action of triazole antifungal agents.

Comparative In Vitro Activity of Key Triazole Derivatives

The evolution of triazoles has produced first and second-generation agents with progressively broader spectrums of activity.[1][7] While first-generation drugs like fluconazole remain vital, second-generation agents were developed to overcome limitations, including activity against molds like Aspergillus spp. and resistant Candida species.[1][5]

The primary metric for comparing in vitro antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[5]

Fungal PathogenFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Candida albicans ≤1 ≤0.125 ≤0.06 ≤0.06 ≤0.015
Candida glabrata 0.25 - >64 0.06 - 4 0.03 - 8 0.03 - 2 0.015 - 0.5
Candida krusei Resistant (>64) 0.125 - 2 0.06 - 1 0.125 - 1 0.125 - 0.5
Cryptococcus neoformans 0.25 - 16 ≤0.015 - 0.5 ≤0.03 - 0.25 0.03 - 0.25 0.008 - 0.125
Aspergillus fumigatus Inactive 0.125 - >8 0.125 - 2 ≤0.015 - 0.5 0.125 - 1
Fusarium spp. Inactive Inactive 0.5 - >16 0.5 - >16 4 - >64
Mucorales (e.g., Rhizopus) Inactive Inactive Inactive 0.5 - 4 1 - >16

Note: Data represents a synthesized range of typical MIC values (in µg/mL) from multiple sources. Specific MICs can vary significantly between isolates.

Key Insights from Comparative Data:

  • Fluconazole: Remains highly effective against most Candida species and Cryptococcus neoformans.[3] However, it lacks activity against molds like Aspergillus and has notable resistance issues with C. glabrata and intrinsic resistance in C. krusei.[8][9]

  • Itraconazole: As a first-generation triazole, it expanded the spectrum to include some activity against Aspergillus spp. and endemic fungi.[3][4] Its use can be limited by variable oral bioavailability.[3][4]

  • Voriconazole: A second-generation agent, it is considered a primary treatment for invasive aspergillosis.[3][10] It demonstrates potent activity against a broad range of yeasts and molds, including fluconazole-resistant strains.[8]

  • Posaconazole: Exhibits the broadest spectrum among the listed triazoles, with reliable activity against Aspergillus, Candida, and uniquely, the Zygomycetes class (e.g., Mucorales).[3][10] This makes it a critical agent for prophylaxis in high-risk patients and salvage therapy.[3][7]

  • Isavuconazole: A newer broad-spectrum triazole approved for treating invasive aspergillosis and mucormycosis.[9] It shows comparable efficacy to voriconazole for aspergillosis and has a more favorable safety profile regarding drug-drug interactions.[9]

Understanding Structure-Activity Relationships (SAR)

The therapeutic efficacy of triazole derivatives is intrinsically linked to their chemical structure. SAR studies are crucial for optimizing potency, broadening the antifungal spectrum, and improving selectivity.[11]

  • The Triazole Core: The 1,2,4-triazole ring is the essential pharmacophore responsible for binding to the heme iron in the CYP51 active site.[11]

  • Side-Chain Modifications: The greatest variations in activity stem from modifications to the side chains attached to the core. For example, the difluorophenyl group present in many triazoles is critical for potent activity.

  • Impact of Substituents: SAR studies have revealed that the addition of specific functional groups can significantly enhance antifungal activity. For instance, derivatives with electron-withdrawing groups like -NO₂ and -CF₃, or halogens such as Cl and F, often exhibit more potent and broader-spectrum antifungal effects.[2][11] Conversely, altering the position of these substituents can dramatically reduce activity.[11]

  • Targeting Resistant Strains: Novel derivatives are continuously being synthesized to combat resistance. For example, certain triazole-piperdine-oxadiazole conjugates have shown high activity against fluconazole-resistant Candida albicans strains.[11]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

To generate reliable and comparable data, adherence to a standardized protocol is paramount. The following methodology is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 reference documents for yeasts and filamentous fungi, respectively.[12]

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 is used as it is a chemically defined medium that supports the growth of most pathogenic fungi without containing antagonists to the antifungal agents. It is buffered with MOPS to maintain a stable physiological pH, which is crucial as drug activity can be pH-dependent.

  • Inoculum Standardization: A spectrophotometer is used to standardize the initial inoculum density. A consistent starting number of fungal cells is critical for reproducible MIC results, as a higher inoculum can lead to falsely elevated MICs (the "inoculum effect").[13]

  • MIC Determination: The MIC is read as the lowest drug concentration showing significant growth inhibition (typically ≥80%) compared to the drug-free control well. This endpoint provides a quantifiable measure of the drug's potency.[14]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the triazole derivative powder.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). DMSO is used because most triazoles are poorly soluble in water.[15]

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS, pH 7.0) into all wells of a 96-well microtiter plate.

    • Add an appropriate volume of the drug stock solution to the first column of wells to achieve twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).[16] Discard 100 µL from the last dilution column.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Harvest fungal cells (for yeasts) or conidia (for molds) and suspend them in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration in the wells (typically 0.5-2.5 x 10³ CFU/mL for yeasts).[16]

  • Inoculation and Incubation:

    • Inoculate each well of the prepared microdilution plate with 100 µL of the standardized fungal suspension. This brings the final volume to 200 µL and dilutes the drug concentrations to their final desired values.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, as specified by CLSI guidelines.[14][16]

  • Reading and Interpreting Results:

    • Following incubation, read the MIC. This can be done visually or with a microplate reader measuring optical density (OD).

    • The MIC is defined as the lowest concentration of the triazole derivative that causes a prominent decrease in turbidity (≥80% inhibition) compared to the growth control.[16]

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Drug Stock (in DMSO) C Perform 2-Fold Serial Dilution of Drug Across Plate A->C B Prepare 96-Well Plate (RPMI + MOPS Medium) B->C E Inoculate Plate with Standardized Fungal Suspension C->E D Prepare & Standardize Fungal Inoculum (0.5 McFarland) D->E F Incubate at 35°C (24-48 hours) E->F G Read Plate Visually or with Spectrophotometer F->G H Determine MIC: Lowest concentration with ≥80% growth inhibition G->H

Caption: Standardized workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The triazole class of antifungals represents a significant therapeutic success story in the management of invasive fungal diseases. Second-generation agents like voriconazole, posaconazole, and isavuconazole offer substantial advantages over their predecessors, providing a broader spectrum of activity that is crucial for treating infections caused by molds and resistant yeast species.[5]

The choice of a specific triazole derivative depends on the target pathogen, the host's immune status, and the drug's pharmacokinetic profile.[3][4] As resistance continues to emerge, the ongoing development of novel triazole derivatives, guided by meticulous SAR studies and standardized susceptibility testing, remains a critical priority for the scientific community. Future research will likely focus on compounds with enhanced activity against highly resistant pathogens, improved safety profiles, and novel mechanisms to circumvent existing resistance pathways.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO Information Services. Retrieved February 11, 2026, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Symbiosis Online Publishing. Retrieved February 11, 2026, from [Link]

  • Triazole antifungal agents in invasive fungal infections: a comparative review. - ClinPGx. (n.d.). Clinical Pharmacogenetics and Pharmacogenomics. Retrieved February 11, 2026, from [Link]

  • New-generation triazole antifungal drugs: review of the Phase II and III trials - Open Access Journals. (n.d.). Dove Press. Retrieved February 11, 2026, from [Link]

  • (PDF) Triazole antifungals: A review - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 11, 2026, from [Link]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. (2020). AWS. Retrieved February 11, 2026, from [Link]

  • Antifungal drugs Pharmacology, Classifications, Examples, Mechanism of action and Side effects - YouTube. (2021). YouTube. Retrieved February 11, 2026, from [Link]

  • Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Emerging Applications of Triazole Antifungal Drugs - PMC. (2026). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Structure-activity relationship between triazoles as miconazole analogues. - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Review of antibacterial and antifungal activity of 1,2,4-triazole derivatives - Europub. (n.d.). Europub. Retrieved February 11, 2026, from [Link]

  • New and Investigational Triazole Agents for the Treatment of Invasive Fungal Infections. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • (PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022). MDPI. Retrieved February 11, 2026, from [Link]

  • Current status of antifungal susceptibility testing methods - Oxford Academic. (n.d.). Oxford University Press. Retrieved February 11, 2026, from [Link]

  • Triazole Antifungal Agents in Invasive Fungal Infections | springermedicine.com. (2011). Springer Medizin. Retrieved February 11, 2026, from [Link]

  • In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly. This guide addresses the proper disposal of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine, a heterocyclic amine compound. The procedural steps outlined below are synthesized from established safety protocols for related chemical structures and general principles of hazardous waste management. Adherence to these guidelines is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of a compound is the first step in safe handling and disposal. Based on data for the 1,2,4-triazole moiety and related aromatic amines, we must assume 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine presents several potential risks.

Triazole derivatives, as a class, are biologically active and some are suspected of causing cancer or damaging fertility.[1][2] The target compound is classified as a combustible solid and is considered severely hazardous to water (Water Hazard Class 3) in Germany, indicating significant ecotoxicity. Therefore, uncontrolled release into the environment must be strictly avoided.[1]

Hazard Category Potential Risk & Rationale Primary Sources
Human Health Suspected Carcinogen/Teratogen: Many triazole derivatives are flagged for these long-term health effects.[2][3]Safety Data Sheets for related triazoles
Acute Toxicity (Oral, Dermal): Assumed to be harmful if swallowed or in contact with skin based on related compounds.[4]Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
Eye/Skin Irritant: Direct contact may cause irritation.[1]International Chemical Safety Cards (ICSC)
Physical Hazards Combustible Solid: Finely dispersed particles may form explosive mixtures in air.[1]Sigma-Aldrich Product Information
Environmental Aquatic Toxicity: Classified as WGK 3 (severely hazardous to water). Do not allow to enter drains or waterways.[1]Sigma-Aldrich Product Information, ICSC

Regulatory Framework: Navigating Compliance

Disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[5][6] It is the generator's legal responsibility to determine if their waste is hazardous.[7][8]

Waste is generally considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics":

  • Ignitability: Catches fire under certain conditions.

  • Corrosivity: Can corrode metal containers.

  • Reactivity: Is unstable and may explode or generate toxic gases.

  • Toxicity: Is harmful when ingested or absorbed.

Given the known hazards, waste containing 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine will likely need to be managed as hazardous waste due to its potential toxicity. All disposal activities must be channeled through an approved waste disposal plant.[2][3]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine from the laboratory bench to final disposition.

Diagram: Disposal Decision Workflow

G cluster_prep Phase 1: Pre-Disposal cluster_contain Phase 2: Containment & Labeling cluster_dispo Phase 3: Final Disposition A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid vs. Contaminated Materials) A->B C Step 3: Select Waste Container (Compatible, Sealable, Labeled) B->C D Step 4: Transfer Waste (Use funnel for solids, avoid dust) C->D E Step 5: Securely Seal Container D->E F Step 6: Affix Hazardous Waste Label (Full chemical name, hazards, date) E->F G Step 7: Store in Satellite Accumulation Area F->G H Step 8: Log Waste in Inventory G->H I EHS Pickup for Approved Disposal H->I

Caption: Decision workflow for proper chemical disposal.

Experimental Protocol for Disposal

Objective: To safely collect, label, and store waste 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine for disposal by certified personnel.

Materials:

  • Waste 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine (pure solid or in solution).

  • Contaminated materials (e.g., weigh boats, gloves, pipette tips).

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves (check for chemical compatibility).

    • Safety goggles with side shields.

    • Chemical-resistant lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw-top lid).

  • Hazardous waste labels (provided by your institution's EHS department).

  • Chemical fume hood.

Procedure:

  • Preparation and PPE:

    • Perform all waste handling activities inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

    • Don all required PPE: gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine in a dedicated, clearly labeled hazardous waste container.

    • Contaminated Labware: Collect any items grossly contaminated with the compound (e.g., weigh boats, contaminated paper towels) in a separate, compatible solid waste container. Do not mix with non-hazardous lab trash.

    • Solution Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure solvent compatibility to prevent adverse reactions.

  • Containment and Labeling:

    • Carefully transfer the waste into the appropriate container. If handling the solid, use a funnel to minimize dust creation.

    • Securely close the container lid.

    • Complete a hazardous waste label immediately. Include the full chemical name: "1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine", concentration (if in solution), accumulation start date, and associated hazards (e.g., Toxic, Environmental Hazard).

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.

    • Log the waste container in your lab's chemical waste inventory.

    • Once the container is full or reaches its accumulation time limit (per institutional policy), arrange for pickup by your EHS department.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Prevent the dispersion of dust by gently moistening the spilled solid with an inert liquid (e.g., water, if compatible) if it is safe to do so.[1]

    • Carefully sweep the spilled substance into a sealable container for disposal.[1]

    • Clean the spill area with soap and water. Collect all cleanup materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move the affected person to fresh air.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention and provide the SDS for a related compound if available. [3][9]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that your research advancements do not come at the cost of environmental or personal health.

References

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

  • ICSC 0682 - 1,2,4-TRIAZOLE. International Labour Organization. [Link]

  • 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. PubChem. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PubMed Central. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Applicability of the P078 Listing to the GeNO Permeation Device. U.S. EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. EPA. [Link]

  • 1H-1,2,4-triazole; Test Plan. U.S. EPA. [Link]

  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PubMed. [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. U.S. EPA. [Link]

  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. ResearchGate. [Link]

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Federal Register. [Link]

  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. DOKUMEN.PUB. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. EPA. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • 1-(2-(2-chloro-4-(4-chloro-phenoxy)-phenyl)-2-1H-(1,2,4)triazol-yl)-ethanol. AERU. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.